Lactoferrin (17-41) acetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C143H228N46O31S3 |
|---|---|
分子量 |
3183.8 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39R,44R,47S,50S,53S,56S)-39-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-12,15-bis(4-aminobutyl)-27-(3-amino-3-oxopropyl)-50-[(2S)-butan-2-yl]-21,33,36-tris(3-carbamimidamidopropyl)-47-[(1R)-1-hydroxyethyl]-53-(hydroxymethyl)-24,30-bis(1H-indol-3-ylmethyl)-3-methyl-9-(2-methylpropyl)-18-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,46,49,52,55-heptadecaoxo-41,42-dithia-1,4,7,10,13,16,19,22,25,28,31,34,37,45,48,51,54-heptadecazabicyclo[54.3.0]nonapentacontane-44-carbonyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C141H224N46O29S3.C2H4O2/c1-11-77(6)111-133(212)186-112(80(9)189)134(213)183-106(130(209)184-110(76(4)5)132(211)176-97(49-32-61-161-141(155)156)120(199)170-93(45-28-57-157-137(147)148)116(195)166-78(7)113(192)180-103(136(215)216)66-82-36-16-13-17-37-82)74-219-218-73-105(182-123(202)90(42-22-25-54-142)167-114(193)87(145)65-81-34-14-12-15-35-81)129(208)173-95(47-30-59-159-139(151)152)118(197)171-96(48-31-60-160-140(153)154)122(201)178-102(68-84-70-163-89-41-21-19-39-86(84)89)127(206)174-98(51-52-108(146)190)124(203)179-101(67-83-69-162-88-40-20-18-38-85(83)88)126(205)172-94(46-29-58-158-138(149)150)119(198)175-99(53-63-217-10)125(204)169-91(43-23-26-55-143)117(196)168-92(44-24-27-56-144)121(200)177-100(64-75(2)3)115(194)164-71-109(191)165-79(8)135(214)187-62-33-50-107(187)131(210)181-104(72-188)128(207)185-111;1-2(3)4/h12-21,34-41,69-70,75-80,87,90-107,110-112,162-163,188-189H,11,22-33,42-68,71-74,142-145H2,1-10H3,(H2,146,190)(H,164,194)(H,165,191)(H,166,195)(H,167,193)(H,168,196)(H,169,204)(H,170,199)(H,171,197)(H,172,205)(H,173,208)(H,174,206)(H,175,198)(H,176,211)(H,177,200)(H,178,201)(H,179,203)(H,180,192)(H,181,210)(H,182,202)(H,183,213)(H,184,209)(H,185,207)(H,186,212)(H,215,216)(H4,147,148,157)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4)/t77-,78-,79-,80+,87-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-;/m0./s1 |
InChI 键 |
VODWFGYAYSDZHD-BSKQQEKQSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Genesis of Lactoferrin (17-41) Acetate: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactoferrin (17-41), a potent antimicrobial and antitumor peptide fragment, originates from the enzymatic cleavage of bovine lactoferrin. This technical guide delineates the pivotal discovery of this peptide, tracing its origin from a natural milk protein to a synthesized acetate salt for research and therapeutic development. We provide a comprehensive overview of the initial experimental protocols for its generation and purification, a compilation of its early quantitative bioactivity data, and a visualization of its known signaling pathways. This document serves as a foundational resource for professionals engaged in the study and application of this promising bioactive peptide.
Discovery and Origin
The journey to uncovering the potent bioactivity of Lactoferrin (17-41) began with investigations into the antimicrobial properties of lactoferrin, a glycoprotein abundant in mammalian milk.[1] Early research indicated that lactoferrin's antimicrobial action was not solely dependent on iron sequestration but also involved a direct interaction with microbial cell surfaces.[1]
A significant breakthrough occurred in the early 1990s when researchers sought to identify specific domains within the lactoferrin molecule responsible for its direct bactericidal effects. In 1991, a team led by Tomita et al. demonstrated that enzymatic hydrolysis of bovine lactoferrin with pepsin generated potent antibacterial peptides.[2][3][4] This was followed by the seminal work of Bellamy et al. in 1992, which pinpointed the bactericidal domain to a specific peptide fragment.[5] This peptide, corresponding to amino acid residues 17-41 of bovine lactoferrin, was named Lactoferricin B .[1][2]
Subsequent research confirmed that bovine lactoferricin (Lactoferrin 17-41) exhibited significantly more potent antimicrobial activity than the intact lactoferrin molecule from which it was derived.[1] Further studies also revealed its cytotoxic activity against various cancer cell lines.
The designation "Lactoferrin (17-41) acetate" refers to the synthetic version of this peptide, where acetate is used as a counter-ion. This salt form is commonly prepared to enhance the stability and solubility of the peptide, making it more suitable for use in in vitro and in vivo studies. While the initial discovery focused on the pepsin-derived fragment, the acetate salt is a product of chemical synthesis and formulation development aimed at providing a stable and reliable compound for research and potential therapeutic applications.
Experimental Protocols
The following sections detail the foundational experimental methodologies for the generation, purification, and characterization of Lactoferrin (17-41).
Generation of Lactoferrin (17-41) by Pepsin Digestion
The original method for producing Lactoferricin B involved the enzymatic digestion of bovine lactoferrin with pepsin.
-
Materials:
-
Bovine Lactoferrin (bLF)
-
Porcine Pepsin
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
-
Protocol:
-
Prepare a 5% (w/v) solution of bovine lactoferrin in deionized water.
-
Adjust the pH of the solution to 2.5 - 3.0 with HCl.
-
Add porcine pepsin to the lactoferrin solution at an enzyme-to-substrate ratio of approximately 1:30 to 1:100 (w/w).
-
Incubate the mixture at 37°C for 1 to 4 hours with gentle agitation.[6]
-
Terminate the digestion by heating the solution to 80°C for 10-15 minutes to inactivate the pepsin.
-
Cool the digest and neutralize the pH to 7.0 with NaOH.
-
Purification of Lactoferrin (17-41)
The resulting digest is a complex mixture of peptides requiring further purification to isolate Lactoferrin (17-41). A two-step chromatographic process is typically employed.
-
Column: A cation-exchange column, such as SP Sepharose or a similar strong cation-exchange resin, is used.
-
Equilibration: The column is equilibrated with a low ionic strength buffer (e.g., a phosphate or acetate buffer at a pH between 4 and 7).
-
Loading: The neutralized pepsin digest is loaded onto the equilibrated column.
-
Washing: The column is washed with the equilibration buffer to remove unbound and weakly bound peptides.
-
Elution: The bound peptides are eluted using a stepwise or linear salt gradient (e.g., 0.1 M to 2.0 M NaCl in the equilibration buffer). Lactoferrin (17-41), being highly cationic, elutes at a high salt concentration.[7][8] Fractions are collected and monitored for absorbance at 280 nm.
-
Column: A C18 reverse-phase column is commonly used for final purification.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be 5% to 60% B over 30-60 minutes.[9][10]
-
Detection: Peptides are detected by monitoring the absorbance at 214 nm or 220 nm.
-
Collection: The peak corresponding to Lactoferrin (17-41) is collected.
Quality Control and Characterization
The purity and identity of the final peptide are confirmed using the following techniques:
-
SDS-PAGE: To assess the purity and estimate the molecular weight of the peptide.[11]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the precise molecular weight of the peptide, ensuring it matches the theoretical mass of Lactoferrin (17-41).[12][13]
Quantitative Data
The bioactivity of Lactoferrin (17-41) has been quantified in numerous studies. The following tables summarize key antimicrobial and cytotoxic data from early and representative research.
Table 1: Minimum Inhibitory Concentrations (MIC) of Bovine Lactoferricin (17-41) against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli | ATCC 25922 | 30 - 62.5 | ~9.6 - 20 | [14][15][16] |
| Staphylococcus aureus | ATCC 25923 | 1.6 - 5.2 | ~0.5 - 1.7 | [17] |
| Pseudomonas aeruginosa | 1.6 - 5.2 | ~0.5 - 1.7 | [17] | |
| Candida albicans | 1.6 - 5.2 | ~0.5 - 1.7 | [17] |
Table 2: In Vitro Cytotoxicity (IC50) of Bovine Lactoferricin (17-41) against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Jurkat | T-cell leukemia | ~10 | 24 | [18] |
| MDA-MB-435 | Breast Carcinoma | ~20 | 24 | [19] |
| HepG2 | Liver Cancer | ~50 | 24 | [18] |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Lactoferrin (17-41) Production and Purification
Caption: Workflow for the production and purification of Lactoferrin (17-41).
Signaling Pathways of Lactoferrin (17-41)-Induced Apoptosis
Lactoferrin (17-41) induces apoptosis in cancer cells primarily through the intrinsic (mitochondrial) pathway, and its immunomodulatory effects can involve the NF-κB pathway.
Caption: Intrinsic apoptosis pathway induced by Lactoferrin (17-41).
Lactoferrin and its derivatives can modulate the NF-κB and p53 signaling pathways, which are central to inflammation and cell fate.
Caption: Modulation of NF-κB and p53 pathways by Lactoferrin (17-41).
Conclusion
The discovery of Lactoferrin (17-41) as a potent bioactive peptide derived from bovine lactoferrin marked a significant advancement in the field of antimicrobial and anticancer research. Its generation through pepsin digestion and subsequent purification laid the groundwork for its synthesis as an acetate salt, providing a stable and reliable tool for scientific investigation. The quantitative data from early studies consistently demonstrate its efficacy against a broad spectrum of pathogens and cancer cell lines. The elucidation of its mechanisms of action, particularly the induction of apoptosis via the mitochondrial pathway and modulation of key signaling cascades like NF-κB and p53, continues to fuel interest in its therapeutic potential. This technical guide provides a consolidated resource for researchers and developers, summarizing the foundational knowledge of this compound's discovery, origin, and initial characterization.
References
- 1. Lactoferrin a multiple bioactive protein: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of in vitro simulated gastrointestinal digestion on the antibacterial properties of bovine lactoferrin | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Lactoferrin and its digestive peptides induce interferon-α production and activate plasmacytoid dendritic cells ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two ion-exchange chromatographic methods for the isolation of antibacterial peptides from lactoferrin. In situ enzymatic hydrolysis on an ion-exchange membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of lactoferricin and other cationic peptides from food grade bovine lactoferrin with various iron saturation levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Technical note: optimizing and validating an RP-HPLC method to determine lactoferrin in porcine colostrum and milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SDS-PAGE Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial Activity of Synthetic Peptides Derived from Lactoferricin against Escherichia coli ATCC 25922 and Enterococcus faecalis ATCC 29212 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Identification of a Novel Peptide Derived from Lactoferrin Isolated from Camel Milk with Potential Antimicrobial Activity - Iranian Journal of Medical Microbiology [ijmm.ir]
- 18. research.vu.nl [research.vu.nl]
- 19. spandidos-publications.com [spandidos-publications.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary amino acid sequence, synthesis, and biological activities of Lactoferrin (17-41) acetate, a potent antimicrobial and anticancer peptide derived from bovine lactoferrin. This document details experimental protocols for its characterization and summarizes key quantitative data to support further research and development.
Primary Amino acid Sequence and Structure
Lactoferrin (17-41), also known as Lactoferricin B (LfcinB), is a 25-amino acid cationic peptide corresponding to residues 17-41 of bovine lactoferrin.[1][2] Its primary sequence is:
Phe-Lys-Cys-Arg-Arg-Trp-Gln-Trp-Arg-Met-Lys-Lys-Leu-Gly-Ala-Pro-Ser-Ile-Thr-Cys-Val-Arg-Arg-Ala-Phe [3]
A key structural feature of this peptide is a disulfide bond between the cysteine residues at position 3 (Cys-19 of the full lactoferrin sequence) and position 20 (Cys-36 of the full lactoferrin sequence), forming a cyclic loop.[2]
Table 1: Physicochemical Properties of Lactoferrin (17-41)
| Property | Value | Reference(s) |
| Amino Acid Sequence | FKCRRWQWRMKKLGAPSITCVRRAF | [3] |
| Molecular Formula | C141H224N46O29S3 | [3] |
| Molecular Weight | ~3124 g/mol | [3] |
| Disulfide Bridge | Cys(3)-Cys(20) | [2] |
Synthesis and Purification
This compound is typically produced by one of two methods: enzymatic cleavage of native bovine lactoferrin or solid-phase peptide synthesis (SPPS).
Enzymatic Cleavage
The peptide can be generated by the digestion of bovine lactoferrin with pepsin under acidic conditions (pH 2.5-3.0) at 37°C for approximately 4 hours.[4] The resulting hydrolysate is then subjected to purification steps to isolate the Lactoferrin (17-41) fragment.
Solid-Phase Peptide Synthesis (SPPS)
For research and pharmaceutical applications requiring high purity, SPPS is the preferred method.[5][6][7][8]
-
Resin Preparation: A Rink amide resin is used as the solid support. The Fmoc protecting group is removed from the resin using a solution of 20% 4-methylpiperidine in dimethylformamide (DMF).[5]
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. For each coupling cycle, the Fmoc-protected amino acid is pre-activated with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 6-chloro-1-hydroxy-benzotriazole (6-Cl-HOBt) in DMF.[5] The resin is washed with DMF between each coupling and deprotection step.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), water, triisopropylsilane (TIPS), and 1,2-ethanedithiol (EDT) (e.g., 93:2:2.5:2.5 v/v/v/v).[5]
-
Cyclization: To form the disulfide bond, the linear peptide is subjected to oxidative folding in a solution of 10% dimethyl sulfoxide (DMSO) in water for 24 hours at room temperature.[5]
-
Precipitation and Drying: The crude cyclic peptide is precipitated from the cleavage solution using cold diethyl ether and then dried.[5]
Purification and Characterization
-
Solvents: Solvent A is typically 0.1% TFA in water, and Solvent B is 0.1% TFA in acetonitrile.[1][5]
-
Gradient: The crude peptide is dissolved in Solvent A and loaded onto the column. The peptide is eluted using a linear gradient of increasing concentration of Solvent B. A typical gradient might be from 5% to 50% Solvent B over 60 minutes.[1]
-
Detection: The peptide elution is monitored by absorbance at 214 nm and 280 nm.[9]
-
Collection and Lyophilization: Fractions containing the purified peptide are collected, pooled, and lyophilized to obtain the final product as a powder.[9]
-
Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a common method for confirming the molecular weight of the synthesized peptide.[5]
-
Sample Preparation: A small amount of the purified peptide is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate.
-
Analysis: The sample is irradiated with a laser, and the time of flight of the ionized peptide is measured to determine its mass-to-charge ratio, confirming its molecular weight.
Biological Activity
This compound exhibits a broad range of biological activities, most notably its antimicrobial and anticancer properties.
Antimicrobial Activity
The peptide is active against a wide spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.[10][11]
Table 2: Antimicrobial Activity of Bovine Lactoferrin (17-41) (Lactoferricin B)
| Microorganism | MIC (µg/mL) | Reference(s) |
| Escherichia coli ATCC 25922 | 30 | [10] |
| Escherichia coli | 62.5 | [5] |
| Klebsiella pneumoniae | 15.6 | [5] |
| Pseudomonas aeruginosa | 15.6 | [5] |
| Salmonella gallinarum | 31.3 | [5] |
| Candida albicans | - | [3] |
| Staphylococcus aureus | - | [12] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
-
Bacterial Culture: A logarithmic-phase bacterial culture is prepared and diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.
-
Peptide Dilutions: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Anticancer Activity
Lactoferrin (17-41) has demonstrated cytotoxic activity against various cancer cell lines, often inducing apoptosis.[10][13]
Table 3: Cytotoxic Activity of Lactoferrin (17-41) and its Derivatives
| Cell Line | Cancer Type | Peptide Derivative | IC50 (µM) | Reference(s) |
| HT-29 | Colon Cancer | Lactoferricin B | - | [10] |
| Caco-2 | Colon Cancer | Dimeric Lactoferricin B derivatives | 10 - 45 | [14][15] |
| DU-145 | Prostate Cancer | Dimeric Lactoferricin B derivatives | - | [14] |
| HeLa | Cervical Cancer | Dimeric Lactoferricin B derivatives | - | [14] |
| MDA-MB-231 | Breast Cancer | LfcinB (20-25)4 | ~11-44 | [13] |
| MDA-MB-468 | Breast Cancer | LfcinB (20-25)4 | ~11-44 | [13] |
| HL60 | Leukemia | LfcinB | 0.499 | [16] |
Note: IC50 values are highly dependent on the specific peptide derivative and the experimental conditions.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[14][15]
Mechanism of Action: p53 Signaling Pathway
The anticancer activity of Lactoferrin (17-41) is, in part, mediated through the activation of the p53 signaling pathway, a critical regulator of apoptosis.[10][17][18][19] Treatment of cancer cells with this peptide leads to the upregulation of p53-responsive genes.[10][18]
Experimental Protocol: Western Blot for p53 Pathway Protein Expression
-
Protein Extraction: Cells are treated with Lactoferrin (17-41) and then lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for p53, Bax, Bak, or other target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.[4][20][21][22][23]
Experimental Protocol: qPCR for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from cells treated with Lactoferrin (17-41).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for quantitative polymerase chain reaction (qPCR) with primers specific for target genes such as PMAIP1, TP53I3, and SFN. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.[24][25]
Conclusion
This compound is a promising peptide with well-documented antimicrobial and anticancer activities. Its defined primary sequence and amenability to chemical synthesis make it an attractive candidate for therapeutic development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this multifaceted peptide.
References
- 1. Antimicrobial activity of buttermilk and lactoferrin peptide extracts on poultry pathogens | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure [frontiersin.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Antibacterial Activity and Mechanism of Action of Bovine Lactoferricin Derivatives with Symmetrical Amino Acid Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Synthetic Peptides Derived from Bovine Lactoferricin Exhibit Cytotoxic Effect against MDA-MB-468 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]
- 14. Behind anticancer molecules: lactoferricin dimeric peptides with fast, selective, persistent and broad-spectrum cytotoxic effect [explorationpub.com]
- 15. explorationpub.com [explorationpub.com]
- 16. preprints.org [preprints.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. directivepublications.org [directivepublications.org]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Expression Profiling of Hspb1 and Tp53 Genes through RT-qPCR in Different Cancer Types of Canis familiaris - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antimicrobial Mechanism of Lactoferrin (17-41) Acetate
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Lactoferrin (17-41) Acetate Mechanism of Antimicrobial Action
Introduction
This compound is a synthetically produced peptide fragment corresponding to residues 17-41 of bovine lactoferrin.[1][2] This peptide, also known as Lactoferricin B (LfcinB), is generated by the peptic cleavage of the N-terminal region of bovine lactoferrin (bLf).[3][4][5][6][7][8] It is a highly cationic peptide characterized by a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, viruses, and protozoa.[1][2][9][10] Notably, LfcinB often exhibits significantly greater antimicrobial potency than the native lactoferrin protein from which it is derived.[3][5][8] This guide provides an in-depth examination of the core mechanisms underlying its antimicrobial action, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound is the rapid disruption of bacterial cell membrane integrity.[3][11] This action is largely independent of iron-sequestration, a key mechanism of the parent lactoferrin molecule.[7] The peptide's highly positive charge is crucial for its initial interaction with the negatively charged components of microbial cell surfaces.[4][11]
The outer membrane of Gram-negative bacteria is the principal target.
-
Binding to Lipopolysaccharide (LPS): The cationic nature of lactoferrin (17-41) facilitates a strong electrostatic interaction with the anionic lipopolysaccharide (LPS) molecules, which are major components of the outer membrane.[1][2][4][11]
-
Membrane Disruption and Permeabilization: This binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.[4][5] The displacement compromises the outer membrane's integrity, leading to a significant increase in its permeability.[7][11][12][13] This disruption allows other antimicrobial agents, such as lysozyme or antibiotics like rifampin that are normally excluded, to access their targets.[7][12] Studies have demonstrated that this interaction causes the release of LPS from the bacterial surface.[4][7][11][12][13]
In Gram-positive bacteria, the peptide interacts with negatively charged molecules on the cell surface.
-
Binding to Lipoteichoic Acid (LTA): The peptide binds to anionic components like lipoteichoic acid within the peptidoglycan cell wall.[11][14]
-
Membrane Destabilization: This interaction disrupts the surface charge and destabilizes the cytoplasmic membrane, leading to increased permeability and subsequent cell death.[11][14]
While membrane disruption is the primary bactericidal action, evidence suggests that lactoferrin (17-41) can also penetrate the compromised membrane and act on intracellular targets.[15]
-
Cytoplasmic Penetration: Studies have shown that lactoferricin peptides can enter the cytoplasm of bacteria such as E. coli and S. aureus.[15]
-
Inhibition of Macromolecules: Like some other antimicrobial peptides, once inside the cell, lactoferricins may interfere with essential processes by binding to DNA, RNA, or proteins, thereby inhibiting macromolecular biosynthesis.[3][15]
The overall mechanism for Gram-negative bacteria is visualized below.
Quantitative Data: Antimicrobial Activity
The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism.
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli | ATCC 25922 | 30 | ~9.4 | [1][2][10] |
| Gram-Negative Bacteria | (General Range) | 1.6 - >1000 | - | [16] |
| Gram-Positive Bacteria | (General Range) | 0.3 - 500 | - | [16] |
| Yeasts | (General Range) | 0.31 - 400 | - | [16] |
Note: Molar concentration (µM) is approximated based on a molecular weight of ~3183.82 g/mol for the acetate form.[1]
Experimental Protocols
The investigation of the antimicrobial mechanism of lactoferrin (17-41) relies on a set of established methodologies.
This protocol determines the lowest concentration of the peptide that inhibits microbial growth. The broth microdilution method is standard.
-
Materials: Sterile 96-well microtiter plates, appropriate bacterial growth medium (e.g., 1% peptone, 0.05% yeast extract, 1% glucose), bacterial culture diluted to ~10⁴ CFU/mL, stock solution of this compound.[17]
-
Procedure:
-
Preparation: Add 190 µL of growth medium to each well of a 96-well plate.[17]
-
Serial Dilution: Add a known amount of the peptide stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.[17] Include positive (no peptide) and negative (no bacteria) growth controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visual inspection for the lowest peptide concentration that shows no turbidity (no bacterial growth). This can be confirmed by measuring absorbance at 620 nm.[17]
-
This assay quantifies damage to the Gram-negative outer membrane by measuring the release of labeled LPS.
-
Materials: Bacterial culture grown with a radiolabel (e.g., [³H]acetate) to label the LPS, lactoferrin (17-41) solution, centrifugation equipment, scintillation counter.
-
Procedure:
-
Labeling: Grow bacteria in a medium containing a suitable radiolabel that incorporates into LPS. Harvest and wash the cells.
-
Treatment: Resuspend the radiolabeled bacteria in a suitable buffer and treat with varying concentrations of lactoferrin (17-41) for a defined period (e.g., 30 minutes).[12]
-
Separation: Centrifuge the samples to pellet the bacteria.
-
Quantification: Collect the supernatant and measure the radioactivity using a scintillation counter.
-
Analysis: An increase in radioactivity in the supernatant compared to untreated controls indicates the release of LPS and thus, outer membrane damage.[12]
-
Lactoferrin (17-41) is a synthetic peptide, typically produced via solid-phase synthesis.
-
Synthesis: The peptide is assembled amino acid by amino acid on a solid resin support.
-
Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using a reagent like cyanogen bromide (CNBr).[17]
-
Purification: The crude peptide is purified to homogeneity using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[17]
-
Verification: The final product's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.[7]
Relationship to Parent Molecule
Lactoferrin (17-41) is a fragment of the larger bovine lactoferrin protein. Its enhanced activity is thought to be related to a conformational change upon its release from the parent molecule, which increases its ability to interact with bacterial membranes.[3][18]
Conclusion
The antimicrobial action of this compound is a multi-step process primarily initiated by a strong electrostatic interaction with the negatively charged surfaces of microbial membranes. This leads to membrane disruption, increased permeability, and ultimately cell death. While membrane damage is the principal mechanism, the ability of the peptide to penetrate the cell and potentially interact with intracellular targets contributes to its high efficacy. The superior potency of this peptide fragment compared to its parent protein makes it a significant candidate for the development of novel antimicrobial therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. healthprevent.net [healthprevent.net]
- 4. Lactoferrin a multiple bioactive protein: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial effect and mechanism of bovine lactoferrin against the potato common scab pathogen Streptomyces scabiei | PLOS One [journals.plos.org]
- 10. Lactoferrin (17-41) (acetate) - KKL Med Inc. [kklmed.com]
- 11. A review of the biological activities of lactoferrin: mechanisms and potential applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. ua-pharm.com [ua-pharm.com]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 18. The Bovine Antimicrobial Peptide Lactoferricin Interacts with Polysialic Acid without Loss of Its Antimicrobial Activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Functions of Bovine Lactoferricin B: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Bovine lactoferricin B (LfcinB) is a potent, cationic, and amphipathic peptide derived from the pepsin cleavage of bovine lactoferrin. This technical guide provides an in-depth exploration of the diverse biological functions of LfcinB, with a primary focus on its antimicrobial, anticancer, and immunomodulatory activities. We present a comprehensive summary of its quantitative efficacy, detailed experimental protocols for assessing its bioactivities, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, oncology, immunology, and drug development, facilitating a deeper understanding and further investigation into the therapeutic potential of this remarkable peptide.
Introduction
Bovine lactoferricin (LfcinB) is a 25-amino acid peptide fragment (residues 17-41) derived from the N-terminal region of bovine lactoferrin. Its structure is characterized by a disulfide bond between two cysteine residues, forming a cyclic loop that is crucial for some of its biological activities.[1][2] LfcinB is well-regarded for its broad-spectrum antimicrobial properties, its selective cytotoxicity towards cancer cells, and its ability to modulate the immune system.[3][4][5] This guide will delve into the molecular mechanisms underlying these functions, providing a technical overview for the scientific community.
Antimicrobial Functions
LfcinB exhibits potent antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[6] Its primary mechanism of action involves the disruption of microbial cell membranes.
Mechanism of Action
The antimicrobial activity of LfcinB is largely attributed to its cationic and amphipathic nature. The positively charged residues on the peptide facilitate its initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic residues of LfcinB penetrate the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis.[1][7]
Quantitative Antimicrobial Activity
The efficacy of LfcinB against various microorganisms is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microbe. The table below summarizes the MIC values of LfcinB against a selection of pathogenic bacteria.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 62.5 | [8] |
| Klebsiella pneumoniae | ATCC 13883 | 15.6 | [8] |
| Pseudomonas aeruginosa | ATCC 27853 | 62.5 | [8] |
| Salmonella gallinarum | C79-13 | 125.0 | [8] |
| Staphylococcus aureus | ATCC 25923 | 16-128 | [9] |
| Bacillus subtilis | ATCC 6633 | 16-128 | [9] |
| Proteus mirabilis | ATCC 14153 | 16-128 | [9] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of LfcinB can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bovine lactoferricin B (lyophilized powder)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of LfcinB Stock Solution: Dissolve lyophilized LfcinB in sterile distilled water or a suitable buffer to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a few colonies into MHB and incubate until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the LfcinB stock solution in MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the LfcinB dilutions. Include a positive control well (bacteria without LfcinB) and a negative control well (MHB without bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of LfcinB that completely inhibits the visible growth of the bacteria. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Anticancer Functions
LfcinB has demonstrated selective cytotoxic effects against a variety of cancer cell lines while exhibiting minimal toxicity towards normal, untransformed cells.[4] Its anticancer activity is primarily mediated through the induction of apoptosis.
Mechanism of Action
LfcinB induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[4] This process is initiated by the generation of reactive oxygen species (ROS), which leads to the dissipation of the mitochondrial membrane potential (ΔΨm).[10] The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates downstream effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[4] Furthermore, LfcinB has been shown to upregulate the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, which can contribute to cell cycle arrest and apoptosis.[11]
References
- 1. Lactoferrin inhibits proliferative response and cytokine production of TH1 but not TH2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p53 status modifies cytotoxic activity of lactoferrin under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bovine lactoferricin selectively induces apoptosis in human leukemia and carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunomodulatory effect of bovine lactoferrin during SARS-CoV-2 infection [frontiersin.org]
- 6. Antibacterial spectrum of lactoferricin B, a potent bactericidal peptide derived from the N-terminal region of bovine lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bovine Lactoferricin-induced Anti-inflammation Is, in Part, via Up-regulation of Interleukin-11 by Secondary Activation of STAT3 in Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial effects of lactoferricin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis in human leukemic cells induced by lactoferricin, a bovine milk protein-derived peptide: involvement of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bovine lactoferrin and lactoferricin exert antitumor activities on human colorectal cancer cells (HT-29) by activating various signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Lactoferrin (17-41) Acetate: Mechanisms and Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactoferrin (17-41) acetate, a synthetically derived peptide salt corresponding to the 17-41 amino acid sequence of bovine lactoferrin, represents a potent effector molecule within the innate immune system. Also known as Lactoferricin B (LfcinB), this cationic peptide exhibits a dual mechanism of action: direct, broad-spectrum antimicrobial activity and profound immunomodulatory capabilities.[1][2] Its primary immunomodulatory function stems from its high-affinity binding to bacterial lipopolysaccharide (LPS), a key trigger of septic shock and inflammatory cascades.[1][3][4] By neutralizing LPS, this compound effectively attenuates the activation of critical pro-inflammatory signaling pathways, including the Toll-like Receptor 4 (TLR4), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] This guide provides a comprehensive technical overview of the molecular mechanisms, key signaling interactions, and quantitative effects of this compound, supported by detailed experimental protocols and data visualizations to aid in research and development.
Core Mechanisms of Action
The role of this compound in innate immunity is multifaceted, primarily revolving around two distinct but complementary functions.
Direct Antimicrobial Activity
This compound possesses potent antimicrobial properties against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, viruses, and parasites.[1][3][8] Its bactericidal action is largely attributed to its cationic nature, which facilitates interaction with and disruption of negatively charged microbial cell membranes.[9] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[10] The cyclic structure of the peptide, formed by a disulfide bridge between Cys3 and Cys20, is reported to be important for its enhanced antibacterial activity compared to its linear form.[1][2]
Immunomodulation via LPS Neutralization
A cornerstone of its immunomodulatory effect is the peptide's ability to bind and sequester LPS, the major endotoxin component of the outer membrane of Gram-negative bacteria.[3][10] LPS is a powerful pathogen-associated molecular pattern (PAMP) that is recognized by the TLR4 receptor complex on innate immune cells like macrophages and monocytes, triggering an intense pro-inflammatory response.[5][11]
This compound directly interacts with the lipid A moiety of LPS, which is responsible for its toxic effects.[10] This binding action sterically hinders LPS from engaging with its co-receptors, LPS-binding protein (LBP) and CD14, thereby preventing the activation of the TLR4 signaling cascade.[5][12] This neutralization of LPS is critical for preventing the excessive production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which can lead to systemic inflammation and septic shock.[6][13]
Key Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by intervening in key intracellular signaling pathways that are central to the innate immune response.
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a master regulator of inflammation.[5] In resting cells, NF-κB is sequestered in the cytoplasm. Upon TLR4 activation by LPS, a cascade is initiated that leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus.[13] Once in the nucleus, it drives the transcription of numerous pro-inflammatory genes. By preventing the initial LPS-TLR4 interaction, this compound effectively blocks this entire cascade, leading to a significant reduction in NF-κB activation and subsequent cytokine production.[7][13]
Interference with MAPK Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK, are also activated downstream of TLR4 and play crucial roles in the production of inflammatory mediators.[5] Bovine lactoferricin has been shown to exert its anti-inflammatory effects in an ERK- and p38 MAPK-dependent manner.[7] By blocking the upstream receptor activation, this compound prevents the phosphorylation and activation of these kinases, further contributing to the suppression of the inflammatory response.[5]
Quantitative Data Summary
The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize key findings.
Table 1: Antimicrobial Activity of Lactoferrin (17-41)
| Microorganism | Assay Type | Effective Concentration | Reference |
|---|---|---|---|
| Escherichia coli ATCC 25922 | MIC | 30 µg/mL | [1][3] |
| Various Bacteria | MIC | 2 - 8 mM | [14] |
| E. coli O78:H80 | Killing Assay | 2.7 log CFU/mL reduction at 0.025 mg/mL | [15] |
| Staphylococcus aureus | Killing Assay | 1.5 log CFU/mL reduction at 0.025 mg/mL |[15] |
Table 2: Immunomodulatory and Cytotoxic Effects
| Cell Line / System | Effect Measured | Treatment/Concentration | Result | Reference |
|---|---|---|---|---|
| Human Monocytic Cells | Cytokine Response | LPS-induced | Inhibition of cytokine response | [1][3] |
| Human & Mouse Macrophages | Pro-inflammatory Cytokines | LPS + Bovine Lactoferricin | Downregulation of TNF-α and IL-6 | [7] |
| Human Colorectal Cancer (HT-29) | Apoptosis | 400 µg/mL | Effective induction of apoptosis | [1][3] |
| Human Colorectal Cancer (HT-29) | Cytotoxicity | 800 µg/mL | Higher toxicity observed |[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of this compound. Below are representative protocols for key experiments.
Protocol: LPS-Induced Cytokine Release Assay in Macrophages
This protocol details the procedure to quantify the inhibitory effect of this compound on cytokine production by macrophages stimulated with LPS.
-
Cell Culture and Differentiation:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Induce differentiation into a macrophage-like phenotype by treating cells with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Wash the adherent macrophages with PBS and allow them to rest in fresh, PMA-free medium for 24 hours before the experiment.
-
-
Treatment:
-
Seed the differentiated THP-1 macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well.
-
Pre-incubate the cells for 2 hours with varying concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL). Include a vehicle control (sterile water or PBS).
-
Stimulate the cells by adding LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except the negative control.
-
-
Incubation and Sample Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate to pellet any detached cells and collect the cell-free supernatants. Store supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cytokine concentrations based on a standard curve.
-
Determine the percentage inhibition of cytokine release for each concentration of this compound relative to the LPS-only control.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard broth microdilution method to determine the lowest concentration of this compound that inhibits visible microbial growth.
-
Preparation of Peptide and Inoculum:
-
Prepare a stock solution of this compound in sterile, deionized water.
-
Grow the bacterial strain of interest (e.g., E. coli ATCC 25922) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in broth to achieve a range of desired final concentrations.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control well (bacteria and broth, no peptide) and a negative control well (broth only).
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection: it is the lowest peptide concentration in which no turbidity (bacterial growth) is observed.
-
Optionally, read the absorbance at 620 nm using a microplate reader to quantify growth.[14]
-
Conclusion and Future Perspectives
This compound is a compelling peptide with a well-defined role in the innate immune response. Its ability to directly neutralize pathogens while simultaneously dampening potentially harmful inflammatory cascades via LPS sequestration and inhibition of the TLR4-NFκB/MAPK axis makes it an attractive candidate for therapeutic development.[5][10] It holds promise for applications in treating bacterial infections, managing sepsis, and mitigating chronic inflammatory conditions. Future research should focus on in vivo efficacy studies to translate these potent in vitro effects into clinical applications, exploring its pharmacokinetic profile, and investigating its synergistic potential with conventional antibiotics and anti-inflammatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A review of the biological activities of lactoferrin: mechanisms and potential applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. imrpress.com [imrpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Multifaceted Functions of Lactoferrin in Antimicrobial Defense and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lactoferrin: a critical mediator of both host immune response and antimicrobial activity in response to Streptococcal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. Antimicrobial activity of buttermilk and lactoferrin peptide extracts on poultry pathogens | Journal of Dairy Research | Cambridge Core [cambridge.org]
An In-depth Technical Guide on the Immunomodulatory Effects of Lactoferrin (17-41) Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactoferrin (17-41) acetate, a synthetic peptide fragment derived from the N-terminal region of bovine lactoferrin, also known as Lactoferricin B, has demonstrated significant immunomodulatory properties. This technical guide provides a comprehensive overview of its biological effects, mechanisms of action, and relevant experimental data. The document details the peptide's ability to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory cytokine production and interference with key signaling pathways such as NF-κB and MAPK. This guide is intended to serve as a resource for researchers and professionals in the fields of immunology and drug development, offering structured data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further investigation and potential therapeutic applications.
Introduction
Lactoferrin is a multifunctional iron-binding glycoprotein found in various mammalian secretions and is a crucial component of the innate immune system.[1][2] Its enzymatic cleavage yields several bioactive peptides, among which Lactoferrin (17-41) has garnered considerable attention for its potent antimicrobial and immunomodulatory activities.[3] This peptide, often used in its acetate salt form for improved stability and solubility, has been the subject of numerous studies to elucidate its therapeutic potential. This guide focuses specifically on the immunomodulatory effects of this compound, providing a detailed examination of its interactions with the immune system.
Immunomodulatory Mechanisms of Action
This compound exerts its immunomodulatory effects through a multi-pronged approach, primarily by attenuating excessive inflammatory responses. The core mechanisms include the direct binding to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), and the subsequent modulation of intracellular signaling cascades that regulate the expression of inflammatory mediators.[4][5]
Lipopolysaccharide (LPS) Neutralization
A key mechanism underlying the anti-inflammatory activity of this compound is its ability to bind and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria.[4][5] This interaction prevents LPS from binding to its receptor complex (CD14/TLR4/MD-2) on the surface of immune cells, thereby inhibiting the initiation of the pro-inflammatory signaling cascade.[2]
Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[6] this compound has been shown to inhibit the activation of the NF-κB pathway.[6][7] This inhibition is thought to occur downstream of the LPS receptor, potentially by interfering with the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. The resulting suppression of NF-κB nuclear translocation leads to a significant reduction in the production of pro-inflammatory cytokines.[6]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK, ERK1/2, and JNK, are also critically involved in the inflammatory response.[8] Upon stimulation by inflammatory signals like LPS, these kinases are activated through a phosphorylation cascade, leading to the activation of transcription factors such as AP-1, which in turn promotes the expression of pro-inflammatory genes. Studies have indicated that lactoferrin and its derivatives can modulate MAPK signaling.[8] Specifically, bovine lactoferricin has been shown to inhibit the phosphorylation of p38 MAPK in LPS-stimulated macrophages.[8]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the available quantitative data on the effects of this compound and related peptides on various immunological parameters.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production by Bovine Lactoferricin (17-41) in LPS-Stimulated Macrophages
| Cell Line | Cytokine | Treatment | Concentration (µM) | Inhibition (%) | Reference |
| RAW 264.7 | TNF-α | Bovine Lactoferricin | 5 | ~40% | [7] |
| THP-1 | TNF-α | Bovine Lactoferricin | 5 | ~50% | [7] |
| RAW 264.7 | IL-6 | Bovine Lactoferricin | 5 | ~35% | [7] |
| THP-1 | IL-6 | Bovine Lactoferricin | 5 | ~60% | [7] |
Table 2: Cytotoxic Effects of this compound on HT-29 Human Colorectal Adenocarcinoma Cells
| Concentration (µg/mL) | Incubation Time (hours) | Effect | Reference |
| 400 | 24 | Effective at inducing apoptosis | [5] |
| 800 | 24 | Higher toxicity observed | [5] |
Table 3: In Vivo Immunomodulatory Effects of Bovine Lactoferrin in COVID-19 Patients
| Parameter | Treatment Group | Control Group | Outcome | Reference |
| IL-6 Levels | Liposomal Bovine Lactoferrin | Standard of Care | Significant reduction | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.
In Vitro LPS-Induced Cytokine Secretion Assay in THP-1 Macrophages
This protocol details the procedure for measuring the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines from LPS-stimulated THP-1 macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
To differentiate monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.
-
After incubation, remove the PMA-containing medium and wash the adherent macrophages twice with warm PBS.
-
Add fresh, serum-free RPMI-1640 medium and incubate for 24 hours to allow the cells to rest.
-
-
Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Pre-treat the differentiated THP-1 macrophages with the different concentrations of this compound for 1 hour. Include a vehicle control.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 100 ng/mL. Include a negative control group with no LPS stimulation.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cytokine concentrations based on the standard curve.
-
Determine the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.
-
Western Blot Analysis of Phosphorylated p38 MAPK
This protocol describes the detection of phosphorylated p38 MAPK in macrophages treated with this compound to assess its effect on the MAPK signaling pathway.
Materials:
-
Differentiated THP-1 macrophages (prepared as in 5.1)
-
This compound
-
LPS from E. coli
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and differentiate THP-1 cells in 6-well plates.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the antibody against total p38 MAPK as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal.
-
NF-κB Reporter Assay
This protocol allows for the quantitative measurement of NF-κB transcriptional activity in response to this compound treatment.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
TNF-α (or LPS) as a stimulant
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL).
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the wells.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.
-
Conclusion and Future Directions
This compound is a promising immunomodulatory peptide with the potential for therapeutic applications in inflammatory conditions. Its ability to neutralize LPS and inhibit key pro-inflammatory signaling pathways, namely NF-κB and MAPK, provides a solid mechanistic basis for its anti-inflammatory effects. The quantitative data presented in this guide, although still emerging, supports its efficacy in reducing the production of key inflammatory cytokines.
Future research should focus on several key areas:
-
Dose-response studies: More comprehensive in vitro and in vivo studies are needed to establish clear dose-response relationships for the immunomodulatory effects of this compound on a wider range of immune cells and inflammatory mediators.
-
In vivo efficacy: Further investigation in animal models of inflammatory diseases is crucial to validate the in vitro findings and to assess the therapeutic potential, optimal dosing, and safety profile of the peptide.
-
Clinical trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human inflammatory conditions.[9]
-
Mechanism of action: Deeper mechanistic studies are required to fully elucidate the molecular targets of this compound within the NF-κB and MAPK signaling pathways and to explore its effects on other immunoregulatory pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunomodulatory effects of lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lactoferrin down-regulates the LPS-induced cytokine production in monocytic cells via NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. Frontiers | The potential of lactoferrin as antiviral and immune-modulating agent in viral infectious diseases [frontiersin.org]
The Dance of Disruption: A Technical Guide to the Interaction of Lactoferrin (17-41) Acetate with Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactoferrin, a key component of the innate immune system, is a glycoprotein with broad-spectrum antimicrobial properties. Its N-terminal peptide fragment, Lactoferrin (17-41), also known as Lactoferricin B, exhibits potent antimicrobial activity, largely attributed to its direct interaction with and disruption of bacterial membranes. This technical guide provides an in-depth exploration of the mechanisms underpinning this interaction, offering a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and formulation science. We will delve into the quantitative aspects of this interaction, detail the experimental protocols used to elucidate its mechanism, and visualize the key pathways involved.
Quantitative Analysis of Lactoferrin (17-41) Acetate-Membrane Interactions
The antimicrobial efficacy of this compound is concentration-dependent and varies across different bacterial species. While comprehensive quantitative data remains an active area of research, the following tables summarize the currently available information.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 30 | [1] |
| Various Gram-positive and Gram-negative bacteria | Multiple strains | 0.3 - 150 | [2] |
Note: The wide range of MIC values highlights the species-specific activity of the peptide and the influence of culture conditions.
Table 2: Binding Affinity and Membrane Perturbation Data
| Parameter | Bacterial Component/Model | Value | Method | Reference |
| Binding Affinity (Kd) | Data not available for Lactoferrin (17-41) specifically. Further research is required. | |||
| Membrane Depolarization (EC50) | Data not available for Lactoferrin (17-41) specifically. Further research is required. | |||
| Membrane Permeabilization Kinetics | Qualitatively described as rapid, but specific kinetic constants are not yet determined. |
The Mechanism of Action: A Step-by-Step Disruption
The interaction of this compound with bacterial membranes is a multi-step process that culminates in cell death. The primary target is the bacterial envelope, with distinct actions on the outer and inner membranes of Gram-negative bacteria.
Initial Electrostatic Interaction and Outer Membrane Destabilization
As a cationic peptide, Lactoferrin (17-41) is initially attracted to the negatively charged surface of the bacterial outer membrane. This interaction is primarily with Lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[3][4][5] The binding to LPS is a critical first step, leading to the displacement of divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer.[3] This displacement disrupts the integrity of the outer membrane, increasing its permeability.[3]
Inner Membrane Depolarization and Permeabilization
Following the disruption of the outer membrane, Lactoferrin (17-41) gains access to the inner cytoplasmic membrane. The peptide then inserts into the lipid bilayer, causing a loss of membrane potential, a process known as depolarization.[3][6][7] This depolarization is followed by the formation of pores or channels, leading to the leakage of intracellular components and ultimately, cell death.[3] While the exact structure of these pores is still under investigation, the "carpet-like" model, where the peptide accumulates on the membrane surface before disrupting it, is a widely considered mechanism.
Potential Intracellular Targets
Some evidence suggests that Lactoferrin (17-41) may also translocate across the bacterial membrane and interact with intracellular targets, such as DNA and RNA, inhibiting macromolecular synthesis.[3][8] This dual-action mechanism, targeting both the membrane and intracellular processes, contributes to its potent bactericidal activity.
Visualizing the Interaction: Pathways and Workflows
To better understand the complex interplay between this compound and bacterial membranes, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the interaction of this compound with bacterial membranes.
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay measures the ability of a peptide to disrupt the outer membrane, allowing the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter and exhibit increased fluorescence in the hydrophobic environment of the membrane.
Materials:
-
Mid-log phase bacterial culture (e.g., E. coli)
-
Phosphate-buffered saline (PBS)
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 1 mM in acetone)
-
This compound solutions of varying concentrations
-
96-well black microplate
-
Fluorometer
Protocol:
-
Harvest bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to a final optical density at 600 nm (OD₆₀₀) of 0.5.
-
Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Aliquot the bacterial suspension with NPN into the wells of the microplate.
-
Add varying concentrations of this compound to the wells. Include a control with no peptide.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
Monitor the fluorescence over time to determine the kinetics of outer membrane permeabilization.
Cytoplasmic Membrane Depolarization Assay (DiSC₃(5) Assay)
This assay utilizes the potentiometric fluorescent dye DiSC₃(5) to measure changes in the bacterial cytoplasmic membrane potential. In polarized cells, the dye is quenched. Depolarization leads to the release of the dye and an increase in fluorescence.
Materials:
-
Mid-log phase bacterial culture
-
PBS supplemented with glucose (e.g., 5 mM)
-
DiSC₃(5) stock solution (e.g., 1 mM in DMSO)
-
This compound solutions
-
96-well black microplate
-
Fluorometer
Protocol:
-
Wash and resuspend bacterial cells in PBS with glucose to an OD₆₀₀ of 0.1.
-
Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM.
-
Incubate in the dark at room temperature for approximately 30 minutes to allow for dye uptake and fluorescence quenching.
-
Aliquot the stained bacterial suspension into the microplate wells.
-
Record the baseline fluorescence for a few minutes.
-
Add different concentrations of this compound to the wells.
-
Monitor the increase in fluorescence over time at an excitation wavelength of 622 nm and an emission wavelength of 670 nm.
Cytoplasmic Membrane Permeabilization Assay (SYTOX Green Uptake)
SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the intact cytoplasmic membrane of live bacteria. Membrane permeabilization allows the dye to enter the cell, bind to nucleic acids, and exhibit a significant increase in fluorescence.
Materials:
-
Mid-log phase bacterial culture
-
PBS
-
SYTOX Green stock solution (e.g., 5 mM in DMSO)
-
This compound solutions
-
96-well black microplate
-
Fluorometer
Protocol:
-
Wash and resuspend bacterial cells in PBS to an OD₆₀₀ of 0.5.
-
Add SYTOX Green to the cell suspension to a final concentration of 1 µM.
-
Incubate in the dark for 15 minutes.
-
Aliquot the stained cells into the microplate wells.
-
Add varying concentrations of this compound.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Monitor the fluorescence over time to assess the kinetics of inner membrane permeabilization.
Conclusion
This compound exerts its potent antimicrobial activity through a direct and disruptive interaction with bacterial membranes. The process, initiated by electrostatic attraction to the anionic components of the bacterial envelope, leads to a cascade of events including outer membrane destabilization, cytoplasmic membrane depolarization, and permeabilization, ultimately resulting in cell death. While the qualitative mechanisms are well-elucidated, a deeper understanding of the quantitative and kinetic parameters of these interactions will be crucial for the rational design and optimization of novel antimicrobial therapies based on this promising peptide. The experimental protocols detailed herein provide a robust framework for furthering our knowledge in this critical area of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibacterial spectrum of lactoferricin B, a potent bactericidal peptide derived from the N-terminal region of bovine lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lactoferrin: Properties and Potential Uses in the Food Industry | MDPI [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. isaac-scientific.com [isaac-scientific.com]
- 8. Lactoferricin B Inhibits the Phosphorylation of the Two-Component System Response Regulators BasR and CreB - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Interaction Between Lactoferrin (17-41) Acetate and Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the bovine lactoferrin-derived peptide, Lactoferrin (17-41) acetate (also known as Lactoferricin B acetate), and bacterial lipopolysaccharide (LPS). This interaction is of significant interest due to its potential therapeutic applications in neutralizing endotoxins and combating Gram-negative bacterial infections.
Core Interaction: Binding Affinity and Stoichiometry
The binding of lactoferrin and its derived peptides to LPS is a critical first step in its antimicrobial and anti-endotoxic activities. The N-terminal region of bovine lactoferrin, specifically the peptide sequence 17-41, has been identified as a high-affinity binding site for LPS.[1] This interaction is primarily electrostatic, involving the cationic residues of the peptide and the anionic phosphate groups of the lipid A portion of LPS, supplemented by hydrophobic interactions.[2]
Studies have revealed that both human and bovine lactoferrin possess a high-affinity and a low-affinity binding site for LPS. The high-affinity site is located in the N-terminal domain.[3][4]
Table 1: Quantitative Binding Data for Lactoferrin-LPS Interaction
| Molecule | LPS Source | Method | Dissociation Constant (Kd) | Reference |
| Human Lactoferrin (hLf) | Escherichia coli O55B5 | Not Specified | 3.6 ± 1 nM (High-affinity) | [3] |
| Human Lactoferrin (hLf) | Escherichia coli O55B5 | Not Specified | 390 ± 20 nM (Low-affinity) | [3] |
| Bovine Lactoferrin (bLf) | Escherichia coli O55B5 | Not Specified | 4.5 ± 2 nM (High-affinity) | [3] |
Experimental Protocols for Characterizing the Interaction
Several biophysical and immunological techniques are employed to characterize the binding of lactoferrin peptides to LPS. The following are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the real-time kinetics of molecular interactions.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of Lactoferrin (17-41) binding to LPS.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Lactoferrin or the Lactoferrin (17-41) peptide is immobilized on the sensor chip surface.
-
Analyte Injection: Increasing concentrations of LPS are injected over the chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.[5]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
Figure 1. Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the Lactoferrin (17-41)-LPS interaction.
Methodology:
-
Sample Preparation: Lactoferrin (17-41) solution is placed in the sample cell, and LPS solution is loaded into the titration syringe. Both are extensively dialyzed against the same buffer to minimize heat of dilution effects.
-
Titration: The LPS solution is titrated into the peptide solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the microcalorimeter.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of LPS to peptide. The binding isotherm is then fitted to a suitable model to determine the thermodynamic parameters.
Figure 2. Experimental workflow for Isothermal Titration Calorimetry (ITC).
Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is a highly sensitive method for detecting and quantifying endotoxin (LPS). It can be used as an inhibition assay to assess the LPS-neutralizing capacity of peptides.
Objective: To quantify the ability of Lactoferrin (17-41) to neutralize the biological activity of LPS.
Methodology:
-
Incubation: A known concentration of LPS is pre-incubated with varying concentrations of Lactoferrin (17-41).
-
LAL Reagent Addition: The LAL reagent, which contains a proclotting enzyme, is added to the samples.
-
Signal Detection: In the presence of active LPS, the enzyme is activated, leading to a colorimetric or turbidimetric change that is measured over time.
-
Quantification: The degree of inhibition of the LAL reaction by the peptide is used to determine its LPS-neutralizing activity. A human lactoferrin-derived peptide has been shown to inhibit the coagulation of Limulus amebocyte lysate induced by lipid A and different endotoxins.[6]
Signaling Pathways Modulated by Lactoferrin-LPS Interaction
The binding of Lactoferrin (17-41) to LPS can prevent the latter from activating host immune cells, thereby mitigating the inflammatory cascade associated with endotoxemia.
LPS typically activates immune cells through the Toll-like receptor 4 (TLR4) signaling pathway.[7] This activation can proceed through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[8] Both pathways ultimately lead to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8][9]
Lactoferrin and its peptides can interfere with this process in several ways:
-
Direct Sequestration of LPS: By binding to LPS, lactoferrin prevents it from interacting with LPS-binding protein (LBP) and the CD14/TLR4/MD2 receptor complex on the surface of immune cells.[10][11]
-
Inhibition of Downstream Signaling: There is evidence that lactoferrin peptides can inhibit the MyD88-dependent pathway, leading to reduced phosphorylation of IκB kinase (IKK) and subsequent inhibition of NF-κB activation.[8] This in turn downregulates the expression of pro-inflammatory cytokines.[9] Lactoferrin has also been shown to regulate the p53 signaling pathway.[12][13]
Figure 3. LPS-induced pro-inflammatory signaling and its inhibition by Lactoferrin (17-41).
Conclusion
The interaction between this compound and LPS is a well-characterized, high-affinity binding event with significant therapeutic implications. The methodologies outlined in this guide provide a framework for the continued investigation and development of lactoferrin-based peptides as anti-endotoxin and antimicrobial agents. A thorough understanding of the binding kinetics, thermodynamics, and downstream cellular consequences of this interaction is paramount for the successful translation of these findings into clinical applications.
References
- 1. cambridge.org [cambridge.org]
- 2. academic.oup.com [academic.oup.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neutralization of endotoxin in vitro and in vivo by a human lactoferrin-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the biological activities of lactoferrin: mechanisms and potential applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. cas.zju.edu.cn [cas.zju.edu.cn]
- 9. The Protective Effects of Iron Free Lactoferrin on Lipopolysaccharide-Induced Intestinal Inflammatory Injury via Modulating the NF-κB/PPAR Signaling Pathway [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Lactoferrin-lipopolysaccharide (LPS) binding as key to antibacterial and antiendotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: Solid-Phase Synthesis of Lactoferrin (17-41) Acetate
Introduction
Lactoferrin (17-41), also known as Lactoferricin B, is a 25-amino acid peptide fragment derived from the N-terminal region of bovine lactoferrin.[1][2] This peptide has garnered significant interest within the scientific and pharmaceutical communities due to its potent antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi, as well as its potential antitumor activities.[2][3] The synthesis of Lactoferrin (17-41) is efficiently achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc/tBu chemistry. This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, facilitating the purification process by simple filtration and washing steps.
Principle of the Method
The solid-phase synthesis of Lactoferrin (17-41) acetate is based on the Fluorenylmethyloxycarbonyl (Fmoc) strategy. The synthesis commences from the C-terminus of the peptide, which is anchored to a Rink amide resin. This resin, upon cleavage, yields a C-terminal amide, a common feature in many biologically active peptides. The synthesis cycle for each amino acid consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminal amino acid of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the entire peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. The crude peptide is then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol
This protocol outlines the manual solid-phase synthesis of this compound.
Materials and Reagents
-
Rink Amide Resin
-
N-α-Fmoc-protected amino acids
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)
-
O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
4-Methylpiperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Triisopropylsilane (TIS)
-
Diethylether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Equipment
-
Peptide synthesis vessel
-
Shaker
-
Vacuum filtration apparatus
-
Lyophilizer
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Synthesis Workflow
Step-by-Step Protocol
-
Resin Preparation: Swell the Rink amide resin in DMF for 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% 4-methylpiperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents) with DCC (3 equivalents) and 6-Cl-HOBt (3 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Lactoferrin (17-41) sequence.
-
Final Deprotection and Washing:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Wash the peptidyl-resin with DMF, DCM, and Methanol, and then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried peptidyl-resin with a cleavage cocktail of TFA/phenol/TIS/H₂O (90:2.5:2.5:5, v/v/v/v) for 2 hours.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation and Lyophilization:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, and discard the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide to obtain a white powder.
-
-
Purification:
-
Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Assess the purity of the final product by analytical RP-HPLC. Purity should be >95%.[5]
-
Data Presentation
Table 1: Reagents for Solid-Phase Peptide Synthesis
| Reagent/Material | Function | Typical Excess (equivalents) |
| Rink Amide Resin | Solid support for peptide synthesis | 1 |
| Fmoc-Amino Acids | Building blocks of the peptide | 3-5 |
| DCC/6-Cl-HOBt or HBTU/DIEA | Activating/Coupling agents | 3-5 |
| 20% 4-Methylpiperidine in DMF | Fmoc deprotection | N/A |
| TFA/Phenol/TIS/H₂O | Cleavage and side-chain deprotection | N/A |
Table 2: Typical RP-HPLC Purification Parameters
| Parameter | Value |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient from 5% to 70% Solvent B |
| Flow Rate | Typically 1-2 mL/min for analytical, higher for preparative |
| Detection | UV at 214 nm and 280 nm |
Table 3: Quality Control Specifications
| Analysis | Specification |
| Appearance | White to off-white lyophilized powder |
| Purity (by RP-HPLC) | ≥ 95% |
| Identity (by Mass Spectrometry) | Corresponds to the theoretical mass |
| Solubility | Soluble in water |
Conclusion
The solid-phase peptide synthesis protocol detailed above provides a robust and reliable method for obtaining high-purity this compound for research and development purposes. The use of Fmoc chemistry on a Rink amide resin, followed by RP-HPLC purification, ensures a high-quality final product suitable for biological and pharmaceutical studies. Careful monitoring of the coupling steps and adherence to the outlined purification procedures are critical for achieving the desired purity and yield.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synergistic action of lactoferrin and its derived functional fragments as a promising therapeutic agent in combating mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Dimerization of Lipopeptide Laur-Orn-Orn-Cys–NH2 and an N-terminal Peptide of Human Lactoferricin on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel lactotransferrin-derived synthetic peptides suppress cariogenic bacteria in vitro and arrest dental caries in vivo: [Novel lactotransferrin-derived anticaries peptides] - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of Lactoferrin (17-41) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactoferrin (17-41), also known as Lactoferricin B (LfcinB), is a cationic peptide derived from the N-terminal region of bovine lactoferrin.[1][2] This peptide, corresponding to amino acid residues 17-41, exhibits potent, broad-spectrum antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, viruses, and protozoa.[3][4][5] Its mechanism of action is primarily attributed to its ability to interact with and disrupt microbial cell membranes.[1][6] Lactoferrin (17-41) acetate is a salt form of this peptide, designed to enhance its stability and solubility for research and pharmaceutical applications.
These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial susceptibility of this compound, including methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and antimicrobial activity via agar diffusion assays.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A summary of reported MIC and MBC values against various microorganisms is presented below. It is important to note that variations in MIC values can arise from different methodologies, bacterial strains, and culture media used in different studies.[7]
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Escherichia coli | ATCC 25922 | 30 | Not Reported | [3][4] |
| Escherichia coli | ATCC 25922 | 120 | 120 | [7] |
| Staphylococcus aureus | ATCC 25923 | >480 | >480 | [7] |
| Lactobacillus acidophilus | ATCC 4356 | >480 | >480 | [7] |
| Streptomyces scabiei | S58 | ~31.2 (3.9 µM) | Not Reported | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, as well as the lowest concentration that results in microbial death.[9]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)[8][10]
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)[7][11]
-
Microplate reader
-
Sterile deionized water or appropriate solvent for peptide reconstitution
-
Positive control (e.g., ciprofloxacin, penicillin-streptomycin)[7][11]
-
Negative control (broth only and broth with bacteria)
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable sterile solvent (e.g., sterile water) to create a high-concentration stock solution.[12] Filter-sterilize the stock solution using a 0.22 µm filter.[3]
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 1.95 to 1000 µg/mL).[11] Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a bacterial suspension in the logarithmic phase of growth and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[9][11]
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.[7]
-
Include a positive control (broth with bacteria and a known antibiotic) and a negative/growth control (broth with bacteria only). A sterility control (broth only) should also be included.[7]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9][11]
-
MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible turbidity (no bacterial growth), which can be confirmed by measuring the optical density at 600 nm (OD600).[7][9]
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 100 µL aliquot.[9]
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).[11]
-
Incubate the agar plates at 37°C for 24-48 hours.[9]
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, meaning no bacterial colony growth is observed on the agar plate.[7][9]
-
Caption: Workflow for MIC and MBC Determination.
Agar Well/Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk or well containing the antimicrobial agent.[11]
Materials:
-
This compound
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL)
-
Sterile cotton swabs
-
Sterile paper disks (6 mm diameter) or a sterile cork borer/pipette tip for creating wells
-
Positive control (e.g., ciprofloxacin disk)[11]
-
Negative control (disk with solvent only)
Protocol:
-
Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes to a uniform depth and allow it to solidify.
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
-
Application of this compound:
-
Disk Diffusion: Aseptically place sterile paper disks onto the inoculated agar surface. Pipette a known amount of the this compound solution (e.g., 200 µg) onto each disk.[11]
-
Well Diffusion: Create wells in the agar using a sterile cork borer or pipette tip. Add a specific volume of the this compound solution into each well.
-
-
Controls: Place positive and negative control disks on the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11]
-
Measurement: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk or well.
Caption: Agar Well/Disk Diffusion Assay Workflow.
Time-Kill Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Spectrophotometer
-
Apparatus for serial dilutions and plate counting
Protocol:
-
Preparation:
-
Prepare a bacterial culture in the logarithmic phase of growth and adjust the concentration to approximately 1 x 10^7 CFU/mL in fresh broth.[13]
-
Prepare tubes or flasks containing broth with this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without the peptide.
-
-
Inoculation: Inoculate the prepared tubes with the standardized bacterial culture.
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration.
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
-
Conclusion
This compound is a promising antimicrobial peptide with significant activity against a diverse range of microorganisms. The protocols detailed in these application notes provide standardized methods for researchers to assess its in vitro efficacy. Consistent and reproducible data generated through these assays are crucial for the continued development and potential therapeutic application of this potent antimicrobial agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial activity of buttermilk and lactoferrin peptide extracts on poultry pathogens | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Medchemexpress LLC HY-P1791B 5mg , Lactoferrin (17-41) (acetate) CAS: Purity:>98%, | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial effect and mechanism of bovine lactoferrin against the potato common scab pathogen Streptomyces scabiei | PLOS One [journals.plos.org]
- 9. Novel lactotransferrin-derived synthetic peptides suppress cariogenic bacteria in vitro and arrest dental caries in vivo: [Novel lactotransferrin-derived anticaries peptides] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure [frontiersin.org]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. mdpi.com [mdpi.com]
Determining the Minimum Inhibitory Concentration (MIC) of Lactoferrin (17-41) Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Lactoferrin (17-41) acetate, a potent antimicrobial peptide. The information herein is designed to guide researchers in accurately assessing its efficacy against a variety of microbial species.
Lactoferrin (17-41), also known as Lactoferricin B, is a cationic peptide derived from the N-terminal region of bovine lactoferrin.[1] Its antimicrobial activity is attributed to its ability to interact with and disrupt microbial cell membranes.[1][2] This document outlines the standardized broth microdilution method for MIC determination, presents known MIC values against common pathogens, and illustrates the experimental workflow and the peptide's mechanism of action.
Data Presentation
The antimicrobial activity of this compound is summarized in the table below, presenting MIC values against a range of Gram-positive and Gram-negative bacteria.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 30 | [3] |
| Staphylococcus aureus | ATCC 25923 | >100 | [4] |
| Pseudomonas aeruginosa | ATCC 27853 | 64 - 128 | [5] |
| Candida albicans | ATCC 90028 | >100 | [6] |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standard procedure for testing the susceptibility of bacteria to antimicrobial agents.[7][8][9]
Materials
-
This compound (lyophilized powder)
-
Sterile, deionized water or 0.01% acetic acid
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates (low protein binding)
-
Microbial cultures (logarithmic phase)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Preparation of Reagents
-
This compound Stock Solution:
-
Aseptically prepare a stock solution of this compound by dissolving the lyophilized powder in sterile, deionized water or 0.01% acetic acid to a concentration of 1 mg/mL (1000 µg/mL).[3]
-
Ensure the peptide is completely dissolved. The stock solution can be filter-sterilized using a 0.22 µm filter if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[3]
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with agitation until it reaches the logarithmic phase of growth, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Broth Microdilution Assay
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well polypropylene microtiter plate.
-
Add 200 µL of the this compound stock solution (or a working solution) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10, discarding 100 µL from well 10.
-
Well 11 will serve as the growth control (no peptide), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify growth inhibition.
-
Quality Control
-
Include a known quality control strain with a defined MIC range for the chosen antimicrobial agent in each assay to ensure the validity of the results.[10][11]
-
Commonly used quality control strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853.[10]
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination of this compound.
Antimicrobial Mechanism of Action
Caption: Antimicrobial mechanism of this compound.
References
- 1. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides [mdpi.com]
- 2. Antimicrobial effect and mechanism of bovine lactoferrin against the potato common scab pathogen Streptomyces scabiei | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimal dose of lactoferrin reduces the resilience of in vitro Staphylococcus aureus colonies | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lactoferrin (17-41) Acetate Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactoferrin, a glycoprotein found in mammalian exocrine secretions, possesses a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] A key peptide derived from the N-terminal region of bovine lactoferrin, Lactoferrin (17-41) or Lactoferricin B (LfcinB), has garnered significant interest for its potent cytotoxic effects against various cancer cell lines.[1][2][3] This 25-amino acid peptide is generated by the pepsin digestion of bovine lactoferrin and has demonstrated greater antimicrobial and anticancer activity than the native protein.[1][4][5] This document provides a detailed protocol for assessing the in vitro cell viability and cytotoxic effects of Lactoferrin (17-41) acetate using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay
The MTT assay is a widely used method to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductase enzymes, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[6] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.
Data Summary
The cytotoxic effects of Lactoferrin (17-41) and its derivatives have been evaluated across various cancer cell lines. The following table summarizes quantitative data from different studies.
| Cell Line | Peptide Concentration | Incubation Time | Result | Reference |
| HT-29 (Colon Cancer) | 400 µg/mL | 4, 12, 24, or 48 hours | More effective at inducing apoptosis at this concentration. | [7][8] |
| HT-29 (Colon Cancer) | 800 µg/mL | 4, 12, 24, or 48 hours | Higher toxicity observed at this concentration. | [7][8] |
| Jurkat (Leukemia) | 10 µmol/L, 20 µmol/L, 40 µmol/L | 16 hours | Dose-dependent cytotoxicity observed. | [2] |
| MDA-MB-231 (Breast Cancer) | 40 µmol/L | 16 hours | Approximately 45% cytotoxicity observed with a related LFcinB-CLICK peptide. | [2] |
| CAL27 (Oral Squamous Carcinoma) | 1.25 µM (equivalent to 100 µg/mL) | 24 hours | 56.6% cytotoxicity observed with bovine lactoferrin (LfB). | [1] |
| MDA-MB-468 (Breast Cancer) | 50-200 µg/mL (11-44 µM) | 30 minutes to 4 hours | Significant cytotoxic effect observed within 30 minutes. | [3] |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the effect of this compound on the viability of a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HT-29, Jurkat, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free cell culture medium
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells using Trypsin-EDTA, resuspend in complete medium, and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
For suspension cells, directly seed the cells at an appropriate density in 100 µL of complete medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.[9]
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Note: If using DMSO, the final concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions of the peptide in serum-free medium or medium with low serum (0.5-1.0% FBS) to achieve the desired final concentrations for treatment.[9]
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the peptide.
-
Untreated Control (Negative Control): Cells in medium only, representing 100% viability.
-
Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., Triton X-100).
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 16, 24, or 48 hours) in a humidified incubator.[2][7]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[10]
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Signaling Pathways and Experimental Workflow
Lactoferrin (17-41) is known to induce apoptosis in cancer cells through various signaling pathways. Studies suggest its involvement in the p53 signaling pathway and the activation of mitochondrial-dependent apoptosis.[2][7]
Caption: Workflow for the MTT cell viability assay.
Caption: Proposed mechanism of Lactoferrin (17-41) induced apoptosis.
Conclusion
The MTT assay provides a robust and reliable method for quantifying the cytotoxic effects of this compound on cancer cells. This protocol, along with the summarized data and pathway diagrams, offers a comprehensive guide for researchers investigating the therapeutic potential of this promising peptide. Careful optimization of cell density, peptide concentration, and incubation time is recommended for each specific cell line to ensure accurate and reproducible results.
References
- 1. A Tetrameric Peptide Derived from Bovine Lactoferricin Exhibits Specific Cytotoxic Effects against Oral Squamous-Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. healthprevent.net [healthprevent.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Lactoferrin (17-41) Acetate in Cancer Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactoferrin (17-41) acetate, a synthetic form of Lactoferricin B (LfcinB), is a cationic peptide derived from the N-terminal region of bovine lactoferrin.[1] This peptide has garnered significant attention in oncology research due to its selective cytotoxic and pro-apoptotic effects on a variety of cancer cell lines, while exhibiting minimal toxicity towards normal, healthy cells.[2][3] These application notes provide a comprehensive overview of the use of this compound in cancer cell culture studies, including its mechanism of action, detailed experimental protocols, and a summary of its effects on various cancer cell lines.
Mechanism of Action
This compound primarily induces cancer cell death through the induction of apoptosis, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] The proposed mechanism involves an initial electrostatic interaction between the cationic peptide and the negatively charged cancer cell membrane, leading to membrane disruption and internalization of the peptide.[4]
Once inside the cell, this compound can trigger a cascade of events, including:
-
Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can lead to oxidative stress and damage to cellular components, contributing to the initiation of apoptosis.[3][5]
-
Mitochondrial Pathway Activation: The peptide can induce the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[3] This, in turn, activates a caspase cascade, including caspase-9 and the executioner caspase-3, culminating in apoptosis.[1][3][6]
-
Death Receptor Pathway Involvement: In some cell types, this compound has been shown to upregulate the expression of Fas, a death receptor, leading to the activation of caspase-8 and subsequent apoptosis.[1]
-
p53 Signaling Pathway Modulation: The peptide can influence the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[7][8] It has been shown to regulate the transcription of genes involved in this pathway.[7]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound (Lactoferricin B) on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Incubation Time (hours) | Citation |
| AGS | Gastric Cancer | - | 64 | Not Specified | [6] |
| HTB9 | Bladder Cancer | 784.1 | - | Not Specified | [9] |
| MCF-7 | Breast Cancer | 697.1 | - | Not Specified | [9] |
| PC-3 | Prostate Cancer | 841.2 | - | Not Specified | [9] |
Table 2: Apoptosis Induction by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µg/mL) | % Apoptotic Cells | Incubation Time (hours) | Citation |
| SKBR3 | Breast Cancer | 100 | ~80% | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | 200 | ~80% | Not Specified | [2] |
| MDA-MB-468 | Breast Cancer | 300 | ~60% | Not Specified | [2] |
| MCF-7 | Breast Cancer | 300 | ~50% | Not Specified | [2] |
| THP-1 | Monocytic Leukemia | up to 50 | Dose-dependent increase | Not Specified | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
This compound solution (sterile)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the peptide. Include untreated control wells (medium only) and vehicle control wells if the peptide is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100 The IC50 value (the concentration of the peptide that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the peptide concentration.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound solution (sterile)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration as determined from cytotoxicity assays.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of the cell cycle distribution of a cell population using flow cytometry. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
This compound solution (sterile)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
Caption: General workflow for studying the effects of this compound on cancer cells.
Caption: Signaling pathways activated by this compound leading to apoptosis in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bovine lactoferricin selectively induces apoptosis in human leukemia and carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. Apoptosis in human leukemic cells induced by lactoferricin, a bovine milk protein-derived peptide: involvement of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bovine lactoferricin B induces apoptosis of human gastric cancer cell line AGS by inhibition of autophagy at a late stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. directivepublications.org [directivepublications.org]
- 9. researchgate.net [researchgate.net]
- 10. The tetrameric peptide LfcinB (20–25)4 derived from bovine lactoferricin induces apoptosis in the MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Apoptotic Mechanisms: A Guide to Using Lactoferrin (17-41) Acetate
Application Note and Protocols for Researchers
Lactoferrin (17-41) acetate, a potent cationic peptide derived from the N-terminal region of bovine lactoferrin, has emerged as a significant agent in cancer research due to its selective cytotoxicity towards tumor cells. This document provides detailed application notes and experimental protocols for utilizing this compound to study and induce apoptosis in various cancer cell lines.
Introduction
Lactoferrin (17-41), also known as Lactoferricin B (LfcinB), is a 25-amino acid peptide fragment (residues 17-41) generated by the pepsin digestion of bovine lactoferrin.[1][2] Its potent antitumor activity is a subject of extensive research, with evidence pointing towards its ability to induce programmed cell death, or apoptosis, in a range of cancer cells while exhibiting minimal toxicity to normal cells.[3][4] The mechanism of action often involves the disruption of cancer cell membranes and the activation of intrinsic and extrinsic apoptotic pathways.[3][5] This guide is intended for researchers, scientists, and drug development professionals investigating novel anticancer therapies and the fundamental pathways of apoptosis.
Data Presentation: Cytotoxic and Apoptotic Activity
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Lactoferrin Peptides in Cancer Cell Lines
| Peptide | Cell Line | Cancer Type | IC50 Value | Reference |
| Dimeric Peptides (10-13) | HT-29 | Colon Cancer | 12-34 µM | [6] |
| Dimeric Peptides | Caco-2 | Colon Cancer | 10-45 µM | [6] |
| LfcinB Conjugate 4 | HL-60 | Leukemia | ~65 µM | [4] |
| Human Lactoferrin Peptides (P39, P40) | MCF-7 | Breast Cancer | 100 µg/mL | [7] |
| Human Lactoferrin Peptides (P39, P40) | MDA-MB-231 | Breast Cancer | 950-1000 µg/mL | [7] |
Table 2: Apoptosis Induction by Lactoferrin and its Peptides
| Agent | Cell Line | Cancer Type | Concentration | Apoptotic Effect | Reference |
| Lactoferrin | MDA-MB-231 | Breast Cancer | Not Specified | 45% apoptosis | [8] |
| Lactoferrin | MDA-MB-468 | Breast Cancer | Not Specified | 40% apoptosis | [8] |
| bLfcinB | SKBR3 | Breast Cancer | 100 µg/mL | ~80% cell death | [8] |
| bLfcinB | MDA-MB-231 | Breast Cancer | 200 µg/mL | ~80% cell death | [8] |
| Lactoferrin (17-41) | HT-29 | Colon Cancer | 400 µg/mL | Effective apoptosis induction | [9][10] |
| Lactoferrin Hydrolysate (LFH) | AGS | Gastric Cancer | 25 mg/mL | 35.9% total apoptotic proportion | [11] |
Signaling Pathways in Apoptosis Induction
This compound induces apoptosis through multiple signaling pathways, which can vary depending on the cell type and the peptide's concentration. The primary mechanisms involve the activation of caspases and the modulation of pro- and anti-apoptotic proteins.
One of the key pathways activated by Lactoferrin (17-41) is the p53 signaling pathway .[1][9][10] This leads to the upregulation of pro-apoptotic genes. In human colorectal cancer cells (HT-29), both bovine lactoferrin and lactoferricin B have been shown to increase the expression of p53 and p21, which are critical tumor suppressor proteins.[1] Furthermore, they enhance the expression of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[1]
The mitochondrial or intrinsic pathway is also significantly involved.[3] Lactoferrin-derived peptides can cause the release of cytochrome c from the mitochondria into the cytosol.[12] This event triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[5] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted in favor of apoptosis.[8][11] Studies have shown that lactoferrin treatment can lead to an increased Bax/Bcl-2 ratio and upregulation of Fas, a death receptor involved in the extrinsic pathway.[8][13]
Interestingly, at higher concentrations or in certain cell lines, Lactoferrin (17-41) can induce a necrotic form of cell death, characterized by cell swelling and membrane disruption.[12][14] This highlights the dose-dependent nature of its cytotoxic mechanism.
Caption: Signaling pathways activated by this compound leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted peptide solutions. Include a vehicle control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Incubate for 30 minutes at 37°C.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Caption: Step-by-step workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[15]
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This assay detects the characteristic ladder-like pattern of DNA fragmentation that occurs during apoptosis.
Materials:
-
Treated and control cells
-
DNA extraction kit
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
DNA ladder
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours).[12]
-
Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Prepare a 1.5-2% agarose gel in 1X TAE buffer containing a DNA stain (e.g., ethidium bromide).
-
Mix the extracted DNA with loading dye and load it into the wells of the agarose gel. Include a DNA ladder as a size marker.
-
Run the gel electrophoresis until the dye front has migrated sufficiently.
-
Visualize the DNA fragmentation pattern under a UV transilluminator. Apoptotic cells will show a ladder-like pattern, while necrotic cells will show a smear.[12]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathways.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-p53, anti-cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
Caption: General workflow for Western Blotting to analyze apoptosis-related proteins.
Conclusion
This compound is a promising peptide for studying apoptosis and for the development of novel anticancer agents. Its ability to selectively target cancer cells and induce apoptosis through multiple, well-defined signaling pathways makes it a valuable tool for researchers. The protocols and data presented in this document provide a solid foundation for initiating and conducting studies on the apoptotic effects of this compound. As with any experimental system, optimization of conditions for specific cell lines and research questions is crucial for obtaining robust and reproducible results.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Bovine lactoferrin and lactoferricin exert antitumor activities on human colorectal cancer cells (HT-29) by activating various signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. preprints.org [preprints.org]
- 5. Lactoferrin’s Anti-Cancer Properties: Safety, Selectivity, and Wide Range of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behind anticancer molecules: lactoferricin dimeric peptides with fast, selective, persistent and broad-spectrum cytotoxic effect [explorationpub.com]
- 7. brieflands.com [brieflands.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 13. Molecular Docking of Lactoferrin with Apoptosis-Related Proteins Insights into Its Anticancer Mechanism | MDPI [mdpi.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Human Lactoferrin Induces Apoptosis-Like Cell Death in Candida albicans: Critical Role of K+-Channel-Mediated K+ Efflux - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lipopolysaccharide Binding Assay Using Lactoferrin (17-41) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin that can trigger a strong inflammatory response in mammals.[1][2] The detection and neutralization of LPS are critical in various fields, including drug development, sepsis research, and quality control of parenteral drugs. Lactoferrin, a naturally occurring iron-binding glycoprotein, and its derived peptides have demonstrated significant antimicrobial and anti-inflammatory properties.[3][4] The bovine lactoferrin-derived peptide, Lactoferrin (17-41) acetate, also known as Lactoferricin B, is a cationic peptide that corresponds to residues 17-41 of the parent protein.[5][6] This peptide exhibits a strong ability to bind and neutralize LPS, primarily by interacting with the anionic lipid A portion of the endotoxin.[7][8][9] This interaction disrupts the bacterial membrane and blocks the biological effects of LPS, thereby inhibiting the subsequent inflammatory cascade.[1][7][10]
These application notes provide detailed protocols for assessing the LPS binding and neutralization capabilities of this compound. The described methods are essential for researchers investigating novel anti-endotoxin agents and for the quality assessment of biopharmaceuticals.
Mechanism of Action: Lactoferrin (17-41) and LPS Interaction
This compound exerts its anti-endotoxic effects through a multi-faceted mechanism. As a highly cationic peptide, it electrostatically interacts with the negatively charged phosphate groups of the lipid A moiety of LPS.[10][11] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that are essential for the structural integrity of the outer bacterial membrane.[3] The disruption of the membrane's architecture not only increases its permeability but also neutralizes the endotoxic activity of LPS.[1][8] By binding to LPS, this compound prevents it from interacting with host cell receptors, primarily the Toll-like receptor 4 (TLR4) complex, which includes CD14 and MD-2.[1][8][12] This blockade inhibits the downstream activation of inflammatory signaling pathways, such as the MyD88-dependent pathway, which leads to the activation of NF-κB and MAPKs and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2][13]
Diagram: Mechanism of Lactoferrin (17-41) LPS Neutralization
Caption: Lactoferrin (17-41) binds to LPS, preventing its interaction with host cell TLR4 receptors.
Quantitative Data Summary
The following tables summarize quantitative data regarding the interaction of lactoferrin-derived peptides with LPS.
Table 1: Binding Affinity and Neutralizing Concentration of Lactoferrin Peptides
| Peptide | Target | Assay | Metric | Value | Reference |
|---|---|---|---|---|---|
| LF12-C12 (Acyl-derivatized human LF peptide) | Lipid A | Surface Plasmon Resonance | Kd | 1.5 µM | [11] |
| LF12-C12 (Acyl-derivatized human LF peptide) | E. coli LPS | LAL Assay | ENC50 | 2.4 µM | [11] |
| Human Lactoferrin (hLf) | E. coli LPS | FITC-LPS Binding Assay | Inhibition | 20 µg/mL hLf decreased LPS binding | [9] |
| this compound | E. coli ATCC 25922 | Broth Microdilution | MIC | 30 µg/mL |[5] |
ENC50: 50% Endotoxin-Neutralizing Concentration; MIC: Minimum Inhibitory Concentration
Experimental Protocols
Here we provide detailed protocols for common assays used to evaluate the LPS-binding and neutralizing capacity of this compound.
Diagram: General Experimental Workflow
References
- 1. A review of the biological activities of lactoferrin: mechanisms and potential applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. cas.zju.edu.cn [cas.zju.edu.cn]
- 3. Lactoferrin a multiple bioactive protein: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactoferrin and Its Detection Methods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Neutralization of Endotoxin In Vitro and In Vivo by a Human Lactoferrin-Derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lactoferrin Inhibits the Endotoxin Interaction with CD14 by Competition with the Lipopolysaccharide-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Lactoferrin (17-41) Acetate Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of Lactoferrin (17-41) acetate, a derivative of the bovine lactoferrin peptide fragment Lactoferricin B, in preclinical animal models. The protocols cover models for sepsis, subcutaneous bacterial infections, and solid tumors.
Introduction
Lactoferrin (17-41) is a cationic peptide derived from the N-terminal region of bovine lactoferrin. It is known for its broad-spectrum antimicrobial and potential antitumor activities. These properties are primarily attributed to its ability to disrupt microbial cell membranes and modulate the host's immune response. This document outlines standardized procedures to assess the therapeutic potential of the acetate salt of this peptide in relevant murine models.
Data Presentation
The following tables summarize the expected efficacy of Lactoferricin B (LfcinB), the active component of this compound, in various animal models based on available literature. It is important to note that the specific acetate salt may exhibit slightly different pharmacokinetic and pharmacodynamic properties.
Table 1: Antimicrobial Efficacy of Lactoferricin B in Murine Infection Models
| Animal Model | Pathogen | Administration Route | Dosage of LfcinB | Efficacy Endpoint | Observed Results |
| Subcutaneous Infection | Staphylococcus aureus | Intravenous | 1 mg/mouse | Reduction in kidney infection | 30-50% reduction in kidney infections and a 5-12-fold decrease in viable bacterial counts in the kidneys.[1] |
| Sepsis (LPS-induced) | E. coli LPS | Intraperitoneal | Not Specified | Survival Rate | Pretreatment with bovine lactoferrin (bLF) resulted in an 80% survival rate at 48 hours, compared to 40% in the saline-treated group.[2] |
| Sepsis (CLP) | Polymicrobial | Not Specified | Not Specified | Survival Rate | bLF and a chimera of lactoferricin and lactoferrampin (LFchimera) decreased mortality.[3] |
Table 2: Antitumor Efficacy of Lactoferricin B in Murine Xenograft Models
| Animal Model | Cancer Cell Line | Administration Route | Dosage of LfcinB | Efficacy Endpoint | Observed Results |
| Subcutaneous Xenograft | B16-BL6 melanoma | Subcutaneous | 0.5 mg/mouse | Inhibition of tumor growth | Showed inhibitory activity on tumor growth during the early period (8 days).[4][5] |
| Spontaneous Metastasis | B16-BL6 melanoma | Subcutaneous (multiple) | Not Specified | Inhibition of lung metastasis | Significantly inhibited lung metastasis.[4][5] |
| Experimental Metastasis | L5178Y-ML25 lymphoma | Subcutaneous | 0.5 mg/mouse | Inhibition of metastasis | Significantly inhibited liver and lung metastasis.[5] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
Protocol 1: Murine Model of Subcutaneous Staphylococcus aureus Infection
This model is used to evaluate the efficacy of this compound in treating localized skin and soft tissue infections.[6][7]
Materials:
-
Female BALB/c mice (6-8 weeks old)[8]
-
Staphylococcus aureus (e.g., ATCC 25923 or a clinical isolate)
-
Brain Heart Infusion (BHI) broth
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Electric clippers
-
1 mL syringes with 27-gauge needles
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Bacterial Preparation: Culture S. aureus in BHI broth overnight at 37°C. Subculture until the optical density at 600 nm (OD600) reaches 0.7. Centrifuge the bacterial suspension, wash the pellet twice with sterile saline, and resuspend to a concentration of approximately 2 × 10⁸ CFU/mL.[8]
-
Animal Preparation: Anesthetize the mice. Shave a small area on the dorsum of each mouse.[7]
-
Infection: Inject 50 µL of the S. aureus suspension (1 × 10⁷ CFU) subcutaneously into the shaved area.[7][8]
-
Treatment: At a predetermined time post-infection (e.g., 2 or 4 hours), administer this compound via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous). Administer the vehicle control to the control group.
-
Monitoring and Evaluation:
-
Measure the lesion size (length and width) daily using calipers.[8]
-
At selected time points (e.g., days 3, 7, and 14 post-infection), euthanize a subset of mice from each group.
-
Aseptically excise the skin lesion and underlying tissue.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).
-
Collect blood and tissue samples for cytokine analysis (e.g., TNF-α, IL-6) and histological examination.[8]
-
Protocol 2: Murine Sepsis Model via Cecal Ligation and Puncture (CLP)
The CLP model induces polymicrobial sepsis and is considered a gold standard for sepsis research.[9][10][11]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 4-0 silk)
-
21-gauge and 23-gauge needles
-
This compound
-
Vehicle control
-
Sterile saline
-
Buprenorphine for analgesia
Procedure:
-
Surgical Preparation: Anesthetize the mouse and shave the abdomen. Disinfect the surgical area.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the cecum.
-
Cecal Ligation: Ligate the cecum distal to the ileocecal valve to prevent intestinal obstruction. The length of the ligated cecum determines the severity of sepsis (a longer ligation results in higher mortality).[10]
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge or 23-gauge needle. A small amount of fecal matter should be extruded into the peritoneal cavity.[10][12]
-
Closure: Return the cecum to the abdominal cavity and close the peritoneal and skin incisions with sutures.
-
Resuscitation and Treatment: Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation. Administer this compound at the desired dose and route. Provide post-operative analgesia.
-
Sham Control: Perform the same surgical procedure on a control group of mice, but without ligating or puncturing the cecum.
-
Monitoring and Evaluation:
Protocol 3: Murine Subcutaneous Xenograft Tumor Model
This model is used to assess the antitumor efficacy of this compound against solid tumors.[13][14][15][16]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice, 4-6 weeks old)[13]
-
Human cancer cell line (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer)
-
Cell culture medium and reagents
-
Sterile PBS
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 × 10⁷ cells/mL.[13][16]
-
Tumor Implantation: Inject 100-200 µL of the cell suspension (containing 1-5 × 10⁶ cells) subcutaneously into the flank of each mouse.[13][16]
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.
-
Treatment: Administer this compound via the desired route (e.g., intratumoral, intravenous, or intraperitoneal injection) according to the planned dosing schedule.
-
Monitoring and Evaluation:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (width)² × length / 2.[13]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for histological analysis, immunohistochemistry, or molecular analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathway
Lactoferrin and its peptides are known to modulate the inflammatory response, in part through the NF-κB signaling pathway. The peptide can bind to lipopolysaccharide (LPS), preventing its interaction with Toll-like receptor 4 (TLR4) and subsequent downstream signaling. This leads to reduced activation of NF-κB and decreased production of pro-inflammatory cytokines.[9][17][18][19]
Caption: Modulation of NF-κB signaling by this compound.
Experimental Workflow: Subcutaneous Infection Model
References
- 1. Influence of lactoferrin feeding and injection against systemic staphylococcal infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bovine lactoferrin and lactoferricin, a peptide derived from bovine lactoferrin, inhibit tumor metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bovine Lactoferrin and Lactoferricin, a Peptide Derived from Bovine Lactoferrin, Inhibit Tumor Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Lactoferrin's role in modulating NF-κB pathway to alleviate diabetes-associated inflammation: A novel in-silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The immunomodulatory effects of lactoferrin and its derived peptides on NF-κB signaling pathway: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lactoferrin (17-41) Acetate as a Potential Therapeutic Agent for Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology of sepsis involves a complex interplay of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and the host's innate immune system. This interaction can trigger an overwhelming inflammatory response, often referred to as a "cytokine storm," leading to tissue damage, organ failure, and death. Lactoferrin, a naturally occurring iron-binding glycoprotein found in milk and other exocrine secretions, and its derivatives have garnered significant interest for their immunomodulatory and antimicrobial properties.[1][2] Lactoferrin (17-41) acetate, a synthetic peptide corresponding to the active region of bovine lactoferricin (Lfcin B), has emerged as a promising therapeutic candidate for sepsis.[3][4] These application notes provide a comprehensive overview of the therapeutic potential of this compound in sepsis, including its mechanism of action, and detailed protocols for preclinical evaluation.
Mechanism of Action
This compound exerts its therapeutic effects in sepsis through a multi-pronged approach, primarily by neutralizing LPS and modulating the subsequent inflammatory cascade. The peptide's cationic nature allows it to directly bind to the negatively charged LPS, preventing its interaction with Toll-like receptor 4 (TLR4) on immune cells.[1][5] This inhibition of TLR4 signaling is a critical step in mitigating the downstream inflammatory response.
The binding of LPS to TLR4 initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound has been shown to suppress the activation of the NF-κB pathway, thereby downregulating the production of these key inflammatory mediators.[6][7]
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of lactoferrin and its derivatives in models of sepsis. While specific data for the acetate salt of Lactoferrin (17-41) is limited, the data for bovine lactoferrin (bLF) and lactoferricin B provide a strong indication of its potential therapeutic effects.
Table 1: Effect of Bovine Lactoferrin (bLF) on Survival Rate in a Mouse Model of LPS-Induced Sepsis
| Treatment Group | Survival Rate at 48h post-LPS |
| Saline Solution (Control) | 40% |
| bLF | 80% |
Data adapted from a study evaluating the antisepsis effects of bLF in a lipopolysaccharide (LPS)-induced sepsis model in mice.[8]
Table 2: Effect of Bovine Lactoferrin (bLF) and N6 Peptide on Plasma Endotoxin and Cytokine Levels in Mice with E. coli-Induced Enteritis
| Treatment Group | Plasma Endotoxin (ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Negative Control (E. coli only) | 6.51 | 307.87 | 63.49 | 210.99 |
| bLF (100 mg/kg) | 5.46 | 171.97 | 46.97 | 256.97 |
| bLF + N6-A (100 mg/kg + 10 mg/kg) | 3.59 | 145.25 | 38.58 | 278.58 |
| bLF + N6-B (100 mg/kg + 20 mg/kg) | 3.49 | 158.65 | 31.98 | 281.98 |
Data adapted from a study on the treatment of bacterial enteritis caused by Escherichia coli in mice.[9]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound in sepsis.
Protocol 1: LPS-Induced Endotoxemia Mouse Model
This protocol describes the induction of sepsis in mice using lipopolysaccharide (LPS).
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Syringes and needles (27-30 gauge)
Procedure:
-
LPS Preparation: Reconstitute LPS in sterile, pyrogen-free saline to a stock concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution. Further dilute the stock solution with sterile saline to the desired final concentration for injection.
-
Animal Groups: Divide mice into experimental groups (e.g., saline control, LPS + vehicle, LPS + this compound at various doses).
-
Treatment Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal (i.p.) or intravenous (i.v.)) at a specified time before or after LPS challenge. Dosing will need to be optimized, but a starting point based on related compounds could be in the range of 1-20 mg/kg.
-
LPS Challenge: Inject mice i.p. with a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg for a lethal model, or 1-5 mg/kg for a sub-lethal model to study inflammatory responses).
-
Monitoring: Monitor mice for survival at regular intervals (e.g., every 6-12 hours) for up to 72-96 hours. For sub-lethal studies, monitor for signs of sickness (e.g., lethargy, piloerection, huddled posture).
-
Sample Collection: At predetermined time points (e.g., 2, 6, 24 hours post-LPS), collect blood (via cardiac puncture or retro-orbital bleeding) and tissues (e.g., lung, liver, spleen) for further analysis.
Protocol 2: Cytokine Measurement by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum samples from the animal model.
Materials:
-
Mouse TNF-α, IL-6, and IL-1β ELISA kits
-
Serum samples from experimental mice
-
Microplate reader
Procedure:
-
Sample Preparation: Collect blood and centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum. Store serum at -80°C until use.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves the following steps: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add standards and serum samples to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-HRP conjugate. f. Wash the plate and add a substrate solution (e.g., TMB). g. Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
This protocol details the analysis of NF-κB pathway activation in tissues or cell lysates by detecting the phosphorylation of p65 and the degradation of IκBα.
Materials:
-
Tissue or cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Homogenize tissues or lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, diluted 1:1000 in blocking buffer) overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Immunofluorescence for NF-κB p65 Nuclear Translocation
This protocol allows for the visualization of NF-κB p65 translocation from the cytoplasm to the nucleus in cells.
Materials:
-
Cells grown on coverslips (e.g., RAW 264.7 macrophages)
-
LPS
-
This compound
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with LPS in the presence or absence of this compound for a specified time (e.g., 30-60 minutes).
-
Fixation and Permeabilization: a. Fix the cells with 4% PFA for 15 minutes at room temperature. b. Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: a. Wash with PBS and block with 1% BSA in PBS for 30 minutes. b. Incubate with the anti-p65 primary antibody (diluted in blocking buffer) for 1 hour at room temperature. c. Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark. d. Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Assess the subcellular localization of p65. In unstimulated cells, p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. The inhibitory effect of this compound will be observed as a reduction in nuclear p65 staining.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for sepsis by directly neutralizing LPS and attenuating the subsequent inflammatory cascade through the inhibition of the TLR4-NF-κB signaling pathway. The provided protocols offer a framework for the preclinical evaluation of this promising peptide. Further research is warranted to optimize dosing and administration strategies and to fully elucidate its therapeutic efficacy in various models of sepsis. The data presented, while largely based on the broader lactoferrin molecule, strongly supports the continued investigation of this compound as a novel treatment for this critical medical condition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lactoferrin activates nf-kb: Topics by Science.gov [science.gov]
- 3. Lactoferrin in Aseptic and Septic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bovine lactoferrin and lactoferricin exert antitumor activities on human colorectal cancer cells (HT-29) by activating various signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medrxiv.org [medrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting & Optimization
"Improving Lactoferrin (17-41) acetate solubility for experiments"
Welcome to the technical support center for Lactoferrin (17-41) acetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a peptide fragment corresponding to amino acid residues 17-41 of bovine lactoferrin. It is also known as Lactoferricin B acetate. This peptide exhibits a broad spectrum of biological activities, including antimicrobial properties against Gram-positive and Gram-negative bacteria, viruses, fungi, and protozoa.[1][2] It also demonstrates antitumor activities by stimulating apoptosis in cancer cells.[1]
Q2: What are the common solvents for dissolving this compound?
A2: this compound can be dissolved in a variety of solvents. The choice of solvent depends on the experimental requirements. Common solvents include sterile water, Dimethyl Sulfoxide (DMSO), and various co-solvent mixtures. For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline or corn oil are often used.[1]
Q3: What is the recommended storage condition for this compound solutions?
A3: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[3] Lyophilized powder should be stored at -20°C and is stable for up to 3 years.
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving completely.
-
Possible Cause: The peptide may have low solubility in the chosen solvent at room temperature.
-
Solution:
-
Gentle Warming: Warm the solution gently (up to 60°C) to aid dissolution.[1]
-
Sonication: Use an ultrasonic bath to sonicate the solution, which can help break up aggregates and enhance solubility.[1]
-
pH Adjustment: Since Lactoferrin (17-41) is a cationic peptide, its solubility can be influenced by pH. For basic peptides, trying to dissolve in a slightly acidic solution (e.g., 10% acetic acid) may improve solubility.
-
Co-solvents: For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first and then slowly adding the aqueous buffer can be effective.
-
Issue 2: The solution becomes cloudy or shows precipitation after initial dissolution.
-
Possible Cause: The peptide may be aggregating or precipitating out of the solution due to reaching its solubility limit or changes in temperature.
-
Solution:
-
Review Concentration: Ensure the target concentration does not exceed the known solubility limit for the chosen solvent (see Table 1).
-
Re-dissolve: Gently warm and/or sonicate the solution again to try and re-dissolve the precipitate.[1]
-
Change Solvent System: Consider using a co-solvent system to improve solubility and stability.
-
Issue 3: Inconsistent experimental results are observed.
-
Possible Cause: This could be due to improper storage, leading to peptide degradation, or inaccurate concentration due to incomplete dissolution.
-
Solution:
-
Proper Storage: Always store stock solutions at the recommended temperatures (-20°C or -80°C) and avoid multiple freeze-thaw cycles.[1][3]
-
Fresh Preparations: Prepare fresh working solutions from a properly stored stock solution for each experiment.
-
Confirm Dissolution: Before use, visually inspect the solution to ensure the peptide is fully dissolved. If any particulates are visible, refer to the troubleshooting steps for dissolution issues.
-
Sterile Filtration: If using an aqueous solution for cell-based assays, it is recommended to filter-sterilize the final working solution through a 0.22 µm filter.[1]
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Observations |
| Water (H₂O) | 25.7 mg/mL (8.07 mM) | Requires ultrasonic and warming.[1] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (6.28 mM) | Requires ultrasonic, warming, and heating to 60°C.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (0.63 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (0.63 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL (0.63 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Bring the lyophilized this compound to room temperature before opening the vial.
-
Add the required volume of sterile, deionized water to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution briefly.
-
If the peptide does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
-
If necessary, warm the solution in a water bath at a temperature not exceeding 60°C until the peptide is fully dissolved.
-
Once dissolved, aliquot the stock solution into sterile, single-use vials and store at -80°C.
Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol is an example for preparing a vehicle for animal studies.
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a separate sterile tube, prepare the vehicle by mixing the co-solvents in the desired ratio. For example, for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:
-
Add 400 µL of PEG300 to a tube.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of sterile saline and mix thoroughly.
-
-
Add 100 µL of the this compound DMSO stock solution to the 900 µL of the prepared vehicle.
-
Vortex the final solution gently until it is clear and homogenous.
Visualizations
Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells, in part through the regulation of the p53 signaling pathway.[1][4] The peptide can influence the transcription of p53 target genes, leading to cell cycle arrest and apoptosis.
Caption: this compound-induced p53 signaling pathway leading to apoptosis.
Experimental Workflow
The following diagram illustrates a general workflow for preparing and using this compound in a cell-based assay.
Caption: Workflow for preparing this compound for cell-based experiments.
References
Technical Support Center: Lactoferrin (17-41) Acetate Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lactoferrin (17-41) acetate. The information provided is designed to help prevent and troubleshoot aggregation issues encountered during experimental work.
Troubleshooting Guide: Preventing and Resolving Aggregation
Aggregation of this compound in solution can lead to inaccurate experimental results and loss of biological activity. The following guide provides a systematic approach to diagnosing and mitigating aggregation issues.
Logical Flow for Troubleshooting Aggregation
Below is a decision-making workflow to guide you through the process of identifying and resolving aggregation of your this compound solution.
Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation is a strong indicator of peptide aggregation. Lactoferrin (17-41) is a highly cationic and hydrophobic peptide, which can make it prone to self-association and aggregation in aqueous solutions, especially at high concentrations or under suboptimal buffer conditions.
Q2: What are the primary factors that cause this compound to aggregate?
A2: Several factors can contribute to the aggregation of peptides like Lactoferrin (17-41).[1][2] These include:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1]
-
Temperature: Elevated temperatures can increase the rate of aggregation. Conversely, repeated freeze-thaw cycles can also promote aggregation.
-
Ionic Strength: The concentration and type of salts in your buffer can influence peptide solubility and aggregation. Both very low and very high salt concentrations can sometimes promote aggregation.
-
Buffer Composition: The choice of buffer and the presence of certain excipients can either stabilize or destabilize the peptide.
Q3: How can I improve the solubility of this compound?
A3: To improve solubility and prevent aggregation, consider the following strategies:
-
Work at a Lower Concentration: If your experimental design allows, reducing the peptide concentration is often the simplest way to prevent aggregation.
-
Optimize Buffer pH: Ensure your buffer pH is at least 1-2 units away from the peptide's likely high pI. For Lactoferrin (17-41), using a slightly acidic buffer (e.g., pH 4-6) may improve solubility.
-
Use Solubilizing Agents/Excipients: The addition of certain excipients can help to keep the peptide in solution. See the table below for examples.
| Excipient Category | Examples | Recommended Starting Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-100 mM | Can reduce intermolecular interactions by binding to charged and hydrophobic regions. |
| Polyols/Sugars | Glycerol, Mannitol, Sucrose | 5-10% (v/v) for Glycerol | Act as cryoprotectants and stabilizers, reducing aggregation during freeze-thaw cycles and storage. |
| Non-denaturing Detergents | Tween® 20, Triton™ X-100 | 0.01-0.1% (v/v) | Can help to solubilize hydrophobic peptides by forming micelles around them. Use with caution as they may interfere with some biological assays. |
Q4: What is the recommended procedure for dissolving lyophilized this compound?
A4: For best results, follow this general protocol:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide in a small amount of sterile, distilled water or a suitable solvent like DMSO to create a concentrated stock solution. Some suppliers suggest that Lactoferrin (17-41) is soluble in water at ≥ 2 mg/mL.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Dilute the stock solution to your final working concentration using your experimental buffer. It is recommended to add the peptide stock solution to the buffer, rather than the other way around.
Q5: What are the best storage conditions for this compound solutions?
A5: Proper storage is critical to maintaining the stability of your peptide solution.
-
Short-term storage (days to weeks): Store at 2-8°C.
-
Long-term storage (months to years): Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The addition of a cryoprotectant like glycerol (10-20%) can further enhance stability during frozen storage.
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a method for testing different buffer conditions to identify the optimal formulation for preventing this compound aggregation.
Objective: To determine the effect of pH and ionic strength on the solubility and stability of this compound.
Materials:
-
This compound, lyophilized powder
-
Sterile, distilled water
-
Buffer stock solutions (e.g., Acetate, Phosphate, Tris)
-
Sodium Chloride (NaCl)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 340 nm or 600 nm
Procedure:
-
Prepare a concentrated stock solution of this compound in sterile water (e.g., 5 mg/mL).
-
Prepare a matrix of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) and NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM).
-
In a 96-well plate, add a small volume of the peptide stock solution to each buffer condition to achieve a final peptide concentration that is prone to aggregation (e.g., 1 mg/mL).
-
Incubate the plate at room temperature and monitor for aggregation over time (e.g., 0, 1, 4, and 24 hours) by measuring the absorbance at 340 nm or 600 nm. An increase in absorbance indicates scattering due to aggregation.
-
Visually inspect the wells for any signs of precipitation.
-
The condition with the lowest absorbance and no visible precipitate is the most suitable buffer for your experiment.
Signaling Pathways and Logical Relationships
Factors Influencing Peptide Aggregation
The aggregation of peptides is a complex process influenced by a variety of intrinsic and extrinsic factors. The diagram below illustrates the key relationships between these factors and the propensity for a peptide to aggregate.
Caption: Factors influencing the aggregation of peptides in solution.
References
- 1. genscript.com [genscript.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Lactoferrin - Wikipedia [en.wikipedia.org]
- 4. In silico investigation of lactoferrin protein characterizations for the prediction of anti-microbial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hycultbiotech.com [hycultbiotech.com]
"Lactoferrin (17-41) acetate stability in different buffer systems"
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Lactoferrin (17-41) acetate in various experimental conditions. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common challenges encountered during the handling and formulation of this antimicrobial peptide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that can affect the stability of this compound in a solution?
A1: The stability of this compound, like many peptides, is influenced by several factors. The most critical are pH, temperature, buffer composition, and the presence of proteases or microbial contamination.[1] The peptide's sequence, which contains amino acids susceptible to degradation (e.g., oxidation of Methionine, deamidation of Glutamine), also plays a significant role. For optimal stability, it is recommended to store peptide solutions at low temperatures and within a suitable pH range.[1]
Q2: Which buffer system is generally recommended for formulating this compound?
A2: While specific stability data for this compound in a wide range of buffers is not extensively documented in publicly available literature, general principles for peptide formulation can be applied. For many peptides, slightly acidic conditions can be favorable.[1] Acetate buffers are often a good starting point for peptides at a pH around 4-5. However, the optimal buffer system should be determined empirically through stability studies. It is crucial to assess not only the chemical stability of the peptide but also its physical stability (e.g., solubility and aggregation).
Q3: How does pH impact the stability of this compound?
A3: The pH of the formulation is a critical parameter for peptide stability. For some antimicrobial peptides, a pH range of 5 to 7 is recommended for storage in solution.[1] Bovine lactoferricin, from which Lactoferrin (17-41) is derived, is generated under acidic conditions (pH 2-3) through pepsin digestion of the parent protein, lactoferrin.[2] However, its bactericidal activity can be inhibited at acidic pH.[3] Therefore, the optimal pH for stability may not be the same as the optimal pH for activity. A pH stability profile should be established to identify the range where degradation is minimized.
Q4: My this compound solution is showing a loss of activity over time. What could be the cause?
A4: A loss of biological activity can be attributed to several factors:
-
Chemical Degradation: The peptide may be undergoing hydrolysis, oxidation, or deamidation, leading to a modified structure with reduced or no activity.
-
Aggregation: Peptides can form soluble or insoluble aggregates, which are generally inactive and can be problematic for further use.
-
Adsorption: Peptides can adsorb to the surfaces of storage vials, especially if stored in plastic containers at low concentrations. Using low-protein-binding tubes or adding a small amount of a non-ionic surfactant can mitigate this.
-
Improper Storage: Storing the peptide solution at room temperature or in direct light can accelerate degradation. It is generally recommended to store peptide stock solutions at -20°C or -80°C.[1]
Q5: Can I freeze-thaw my this compound solution multiple times?
A5: Repeated freeze-thaw cycles can lead to peptide degradation and aggregation. It is highly recommended to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. If repeated use from the same stock is necessary, the stability of the peptide under the specific freeze-thaw conditions should be validated.
Quantitative Data Summary
| Buffer System (50 mM) | pH | Temperature (°C) | Storage Duration | % Remaining (Illustrative) |
| Acetate Buffer | 4.5 | 4 | 30 days | 95% |
| Acetate Buffer | 4.5 | 25 | 30 days | 80% |
| Phosphate Buffer | 6.0 | 4 | 30 days | 90% |
| Phosphate Buffer | 6.0 | 25 | 30 days | 70% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 | 30 days | 85% |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 30 days | 60% |
Experimental Protocols
Protocol 1: General Peptide Stability Assessment using RP-HPLC
This protocol outlines a general method for assessing the chemical stability of this compound in a given buffer system.
Objective: To quantify the percentage of intact this compound remaining over time under specific storage conditions.
Materials:
-
This compound
-
Selected buffer systems (e.g., sodium acetate, sodium phosphate)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Temperature-controlled incubator/refrigerator
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into multiple vials for each time point and storage condition to avoid repeated sampling from the same vial.
-
-
Storage:
-
Store the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 7, 14, 30 days), remove one vial from each storage condition.
-
-
RP-HPLC Analysis:
-
Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions.
-
Inject a fixed volume of the peptide solution.
-
Run a linear gradient of Mobile Phase B to elute the peptide and any degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound at time zero.
-
At each subsequent time point, calculate the peak area of the intact peptide.
-
The percentage of remaining peptide is calculated as: (Peak Area at time 't' / Peak Area at time 0) * 100.
-
Observe the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for a typical peptide stability study.
Caption: Key factors influencing peptide stability in solution.
References
Technical Support Center: HPLC Purification of Synthetic Lactoferrin (17-41) Acetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of synthetic Lactoferrin (17-41) acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying synthetic this compound?
A1: Synthesizing peptides like Lactoferrin (17-41) can be challenging, leading to various impurities in the crude product.[1] Common impurities include deletion sequences (where an amino acid is missing), truncated peptides, and sequences with incomplete removal of protecting groups from the solid-phase synthesis.[1][2] These closely related impurities can be difficult to separate from the target peptide due to similar chromatographic behavior.[3] Additionally, the inherent properties of the peptide, such as its hydrophobicity and potential for aggregation, can pose challenges during HPLC purification.
Q2: Why is the choice of counter-ion, such as acetate, important?
A2: The counter-ion associated with a synthetic peptide can significantly influence its properties, including solubility, stability, and biological activity.[4] Acetate is often used as a replacement for trifluoroacetic acid (TFA), which is commonly used in reversed-phase HPLC but can be cytotoxic and negatively impact peptide stability.[4] The presence and concentration of the acetate counter-ion may need to be monitored and controlled in the final product, especially for pharmaceutical applications.[5][6]
Q3: What is a good starting point for developing an HPLC purification method for this compound?
A3: A good starting point is to perform a "scouting" gradient run using a reversed-phase column (e.g., C18).[7] This typically involves a broad gradient of an organic solvent like acetonitrile (ACN) in water, with an acidic modifier such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[7][8] An initial broad gradient, for instance from 5% to 95% ACN over 30 minutes, will help determine the approximate elution time of your target peptide and reveal the complexity of the impurity profile.[7]
Troubleshooting Guides
Issue 1: Poor Peak Resolution / Co-eluting Peaks
You observe that the peak for Lactoferrin (17-41) is not well separated from impurity peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Gradient is too steep. | Create a shallower, more focused gradient around the elution point of your peptide.[7][9] For example, if the peptide elutes at 40% Acetonitrile (ACN) in a scouting run, try a gradient of 30-50% ACN over a longer period (e.g., 20-30 minutes).[7] |
| Inappropriate mobile phase. | Change the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[10] Adjusting the pH of the mobile phase can also significantly impact the retention and peak shape of peptides by altering the ionization state of acidic or basic residues.[11] |
| Suboptimal column chemistry. | Try a different stationary phase. If using a C18 column, consider a C8, C4, or a phenyl-hexyl column, which offer different hydrophobic selectivity. For larger peptides, wide-pore (300 Å) silica is generally recommended over smaller pore (100 Å) silica.[8][12] |
| Temperature fluctuations. | Control the column temperature. Increasing the temperature can improve peak resolution and decrease viscosity, but it's important to ensure the peptide is stable at higher temperatures.[8][13] |
Issue 2: Peak Tailing
The peaks in your chromatogram are asymmetrical with a pronounced "tail."
Possible Causes & Solutions:
| Cause | Solution |
| Secondary interactions with the column. | Basic compounds, like peptides with amine groups, can interact with residual silanol groups on the silica-based stationary phase, causing tailing.[14] Operating at a lower pH (e.g., 2-3) can protonate these silanols and minimize this interaction.[14][15] Using a highly deactivated, end-capped column can also help.[14] |
| Column overload. | Injecting too much sample can lead to peak distortion.[16][17] Try diluting the sample or reducing the injection volume. |
| Column degradation or contamination. | A void at the head of the column or contamination on the inlet frit can cause peak tailing.[15][16] Try flushing the column with a strong solvent or, if a void is suspected, reversing the column (if the manufacturer allows) and flushing it to waste.[14] If the problem persists, the column may need to be replaced.[15] |
| Inappropriate injection solvent. | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[17] |
Issue 3: Low Yield After Purification
The amount of purified this compound recovered is lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Poor solubility of the peptide. | Ensure the peptide is fully dissolved before injection. Peptides can sometimes precipitate on the column, especially at high concentrations. Consider adjusting the pH or adding a small amount of organic solvent to the sample diluent. |
| Peptide adsorption to surfaces. | Peptides can be "sticky" and adsorb to vials, tubing, and the column itself. Using low-adsorption vials and minimizing system dead volume can help. |
| Overly aggressive fractionation. | If fractions are collected too narrowly, some of the target peptide may be discarded with adjacent impurities. Analyze fractions on the leading and trailing edges of the main peak to ensure you are not losing product. |
| Degradation of the peptide. | If the mobile phase conditions are too harsh (e.g., extreme pH) or the purification takes a very long time, the peptide may degrade. Ensure the stability of your peptide under the chosen purification conditions. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification of this compound
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 300 Å pore size, 4.6 x 250 mm for analytical or larger for preparative scale).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min for analytical scale (adjust for preparative scale).
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30 °C.
-
Scouting Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Optimization: Based on the retention time of the target peptide in the scouting run, design a focused, shallower gradient to improve resolution.[7][18]
Protocol 2: Salt Exchange from TFA to Acetate
For applications where the TFA counter-ion is undesirable, it can be exchanged for acetate.
-
Pool the HPLC fractions containing the purified peptide-TFA salt and lyophilize.
-
Dissolve the lyophilized peptide in a buffered solution containing a high concentration of acetate, for example, 0.1 M acetic acid.
-
Utilize a suitable technique like ion-exchange chromatography to perform the salt exchange.[19]
-
Alternatively, repeated lyophilization from a dilute acetic acid solution (e.g., 0.1 M) can also facilitate the exchange, though it may be less efficient.
-
Confirm the exchange and purity by HPLC and mass spectrometry.
Visualizations
General HPLC Purification Workflow
Caption: Workflow for HPLC purification of synthetic peptides.
Troubleshooting Logic for Poor Resolution
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. quora.com [quora.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biotage.com [biotage.com]
- 12. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. uhplcs.com [uhplcs.com]
- 16. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
- 18. agilent.com [agilent.com]
- 19. bio-works.com [bio-works.com]
Technical Support Center: Lactoferrin (17-41) Acetate & Divalent Cations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of divalent cations on the experimental activity of Lactoferrin (17-41) acetate, also known as Lactoferricin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary activities?
A1: this compound is a synthetic peptide corresponding to the amino acid residues 17-41 of bovine lactoferrin.[1] This peptide, also known as Lactoferricin B, is a potent antimicrobial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, viruses, and protozoa.[2] It is also reported to have anti-inflammatory and antitumor activities.[1][3] Its mechanism of action primarily involves the disruption of microbial cell membranes.[4][5]
Q2: How do divalent cations affect the antimicrobial activity of this compound?
A2: Divalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺/Fe³⁺) can reduce the antimicrobial effectiveness of this compound.[2][6] This is thought to occur because these cations stabilize the outer membrane of Gram-negative bacteria by binding to the negatively charged lipopolysaccharide (LPS) molecules.[7] This stabilization makes it more difficult for the cationic peptide to disrupt the membrane and exert its bactericidal effect.[7]
Q3: Are there specific concentrations of divalent cations that are known to inhibit the activity of this compound?
A3: Yes, the inhibitory effect of divalent cations is concentration-dependent. While specific quantitative data is limited, studies have shown that the antibacterial effectiveness of lactoferricin B is reduced in the presence of Na+, K+, Mg²⁺, or Ca²⁺ ions.[2] One study on the anti-invasive effect of lactoferricin B demonstrated that its activity was reversed when the medium was supplemented with Ca²⁺, Mg²⁺, and Fe²⁺ ions, which diminished its binding affinity.[8]
Q4: Does the acetate salt form of Lactoferrin (17-41) influence its activity in the presence of divalent cations?
A4: The acetate counter-ion is generally considered to have a negligible effect on the biological activity of the peptide, which is primarily determined by its amino acid sequence and structure. The key interactions with bacterial membranes and divalent cations are driven by the cationic and amphipathic nature of the peptide itself.
Q5: Can Lactoferrin (17-41) modulate host cell signaling pathways?
A5: Yes, the parent molecule, lactoferrin, is known to modulate various signaling pathways, including the MAPK and NF-κB pathways, which are crucial in inflammatory responses.[9] Lactoferrin can interfere with the activation of these pathways by binding to microbial molecules like LPS, thus preventing them from triggering an inflammatory cascade.[9] While specific data for the 17-41 fragment is less abundant, as a key bioactive region of lactoferrin, it is plausible that it contributes to these immunomodulatory effects.
Troubleshooting Guides
Issue 1: Reduced or No Antimicrobial Activity Observed
Possible Cause 1: Presence of Divalent Cations in the Experimental Medium.
-
Troubleshooting Tip: Standard culture media, such as Mueller-Hinton Broth (MHB), can contain significant concentrations of Ca²⁺ and Mg²⁺. For sensitive experiments, consider using a cation-adjusted or cation-free medium. Alternatively, you can chelate the divalent cations by adding a chelating agent like EDTA, though this may have its own effects on the bacteria. One study showed that 1 mM EDTA could kill a significant percentage of E. coli and S. aureus on its own.[10][11]
Possible Cause 2: Peptide Adsorption to Labware.
-
Troubleshooting Tip: Cationic peptides like Lactoferrin (17-41) can adsorb to negatively charged surfaces like polystyrene. Use polypropylene or low-protein-binding microplates and tubes for your experiments to minimize loss of the peptide.
Possible Cause 3: Improper Peptide Storage or Handling.
-
Troubleshooting Tip: Store the lyophilized peptide at -20°C or lower. Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or a dilute acetic acid solution) to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent or Non-Reproducible MIC Values
Possible Cause 1: Variability in Inoculum Preparation.
-
Troubleshooting Tip: Ensure a consistent bacterial inoculum density for each experiment. Standard protocols, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines, recommend an initial inoculum of approximately 5 x 10⁵ CFU/mL.
Possible Cause 2: Peptide Aggregation.
-
Troubleshooting Tip: High concentrations of salts, including divalent cations, can sometimes lead to peptide aggregation. Visually inspect your peptide solutions for any precipitation after adding divalent cations. If aggregation is suspected, consider preparing fresh solutions and adding the components in a different order, or gently vortexing the mixture.
Possible Cause 3: Bacterial Strain Variability.
-
Troubleshooting Tip: The susceptibility of different bacterial strains to Lactoferrin (17-41) can vary. Always use a well-characterized reference strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 25923) as a control in your experiments.
Data Presentation
Table 1: Antimicrobial Activity of Lactoferricin B (Lactoferrin 17-41) against various bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 62.5 | [12] |
| Escherichia coli | O111 | 2000 (as intact LF) | [13] |
| Klebsiella pneumoniae | ATCC 4352 | 15.6 | [12] |
| Pseudomonas aeruginosa | ATCC 27853 | 62.5 | [12] |
| Staphylococcus aureus | - | - | [14][15][16] |
Note: The MIC values can be influenced by the specific experimental conditions, including the culture medium used.
Table 2: Qualitative Effect of Divalent Cations on Lactoferricin B Activity.
| Cation | Effect on Antimicrobial Activity | Proposed Mechanism | Reference |
| Ca²⁺ | Reduced | Stabilization of bacterial outer membrane (LPS) | [2][6][7] |
| Mg²⁺ | Reduced | Stabilization of bacterial outer membrane (LPS) | [2][6][7] |
| Fe²⁺/Fe³⁺ | Reduced | - | [6][8] |
Currently, there is a lack of publicly available, structured quantitative data detailing the precise impact of varying divalent cation concentrations on the MIC of Lactoferrin (17-41).
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of Lactoferrin (17-41) against aerobic bacteria.
Materials:
-
This compound
-
Sterile, distilled water or 0.02% acetic acid
-
Mueller-Hinton Broth (MHB), cation-adjusted or prepared without divalent cations for specific experiments
-
Bacterial strain of interest
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Lactoferrin (17-41) Stock Solution:
-
Dissolve the lyophilized peptide in sterile distilled water or 0.02% acetic acid to a stock concentration of 1 mg/mL.
-
Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Prepare serial dilutions of the stock solution in the appropriate MHB.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture plate, pick a few colonies and suspend them in MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
MIC Plate Setup:
-
Add 100 µL of MHB to each well of a 96-well polypropylene plate.
-
Add 100 µL of the highest concentration of the peptide solution to the first well of each row and perform serial twofold dilutions across the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB without bacteria).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: Investigating the Effect of Divalent Cations on MIC
Procedure:
-
Prepare MHB supplemented with various concentrations of the divalent cation of interest (e.g., CaCl₂ or MgCl₂ at 0, 1, 2, 5, and 10 mM).
-
Follow the Broth Microdilution Assay protocol (Protocol 1) using the cation-supplemented MHB for all dilutions and bacterial suspensions.
-
Determine the MIC of Lactoferrin (17-41) for each cation concentration.
-
Compare the MIC values to quantify the inhibitory effect of the divalent cations.
Visualizations
Caption: Workflow for determining the effect of divalent cations on the MIC of Lactoferrin (17-41).
Caption: Proposed mechanism of action and interference by divalent cations.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Antibacterial spectrum of lactoferricin B, a potent bactericidal peptide derived from the N-terminal region of bovine lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactoferrin a multiple bioactive protein: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity of lactoferrin and a pepsin-derived lactoferrin peptide fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of lactoferricin B, a pepsin-generated peptide of bovine lactoferrin, on Escherichia coli HB101 (pRI203) entry into HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of the biological activities of lactoferrin: mechanisms and potential applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Testing Antimicrobial Properties of Human Lactoferrin-Derived Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal dose of lactoferrin reduces the resilience of in vitro Staphylococcus aureus colonies | PLOS One [journals.plos.org]
- 14. Antibacterial effects of lactoferricin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimal dose of lactoferrin reduces the resilience of in vitro Staphylococcus aureus colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bactericidal kinetics of 3 lactoferricins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
"Lactoferrin (17-41) acetate storage and handling best practices"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Lactoferrin (17-41) acetate, also known as Lactoferricin B acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide fragment corresponding to amino acid residues 17-41 of bovine lactoferrin.[1] It is also known as Lactoferricin B (LfcinB) acetate.[2] This peptide exhibits a wide range of antimicrobial activity against Gram-positive and Gram-negative bacteria, viruses, protozoa, and fungi.[2][3] It also demonstrates antitumor activities.[2][3]
Q2: What is the proper way to store this compound powder?
A2: this compound powder should be stored in a tightly sealed container, protected from moisture and light.[2] For long-term storage, it is recommended to keep the powder at -80°C for up to 2 years or at -20°C for up to 1 year.[2]
Q3: How should I store reconstituted this compound solutions?
A3: Stock solutions of this compound should be stored sealed and protected from moisture and light.[2] For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is highly recommended to prepare fresh solutions for each experiment to avoid degradation.[4]
Q4: What solvents can I use to reconstitute this compound?
A4: this compound is soluble in water and DMSO.[2][5] For in vitro studies, sterile water is a suitable solvent.[2] For in vivo applications, a formulation of DMSO, PEG300, Tween 80, and saline/PBS/ddH₂O may be used.[6]
Q5: Are there any special considerations when using DMSO for reconstitution?
A5: Yes, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can significantly impact the solubility of the peptide. It is crucial to use newly opened or anhydrous DMSO for preparing stock solutions to ensure complete dissolution.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the peptide | 1. Incorrect solvent. 2. Hygroscopic DMSO used. 3. Peptide has degraded due to improper storage. | 1. Ensure you are using a recommended solvent such as sterile water or high-purity DMSO. 2. Use a fresh, unopened vial of anhydrous DMSO.[2][5] Warming the solution to 60°C and sonication may aid dissolution in DMSO.[5] 3. Verify that the peptide has been stored according to the recommended conditions. If degradation is suspected, use a fresh vial. |
| Reduced or no biological activity | 1. Improper storage of peptide powder or solution. 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect final concentration in the experiment. | 1. Always store the peptide at the recommended temperatures and protect it from light and moisture.[2] Prepare fresh solutions for experiments whenever possible.[4] 2. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. 3. Recalculate and verify the dilutions from your stock solution. |
| Precipitation observed in the final experimental medium | 1. The solubility of the peptide is lower in the final buffer or medium. 2. The concentration of the organic solvent (e.g., DMSO) is too high in the final medium, causing precipitation of other components. | 1. Perform a solubility test in the final experimental buffer before proceeding with the full experiment. 2. Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays. |
Quantitative Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -80°C | 2 years | Sealed, away from moisture and light.[2] |
| -20°C | 1 year | Sealed, away from moisture and light.[2] | |
| In Solvent | -80°C | 6 months | Sealed, away from moisture and light.[2] |
| -20°C | 1 month | Sealed, away from moisture and light.[2] |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Experiments
-
Preparation: Before opening, bring the vial of this compound powder to room temperature.
-
Solvent Addition: Add the calculated volume of sterile, nuclease-free water to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Sterilization: If required for your application, sterilize the stock solution by passing it through a 0.22 µm filter.[2]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Preparation of Stock Solutions in DMSO
-
Preparation: Allow the vial of this compound to equilibrate to room temperature.
-
Solvent Addition: Use a fresh, unopened vial of anhydrous DMSO. Add the required volume to the peptide to obtain the desired stock concentration.
-
Dissolution: Gently vortex the vial. If solubility is an issue, the solution can be warmed to 60°C and sonicated.[5]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Simplified signaling pathways of Lactoferrin (17-41).
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Medchemexpress LLC HY-P1791B 5mg , Lactoferrin (17-41) (acetate) CAS: Purity:>98%, | Fisher Scientific [fishersci.com]
- 4. Evaluating the in vitro efficacy of bovine lactoferrin products against SARS-CoV-2 variants of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lactoferrin (17-41) | TargetMol [targetmol.com]
"Minimizing degradation of Lactoferrin (17-41) acetate during experiments"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the degradation of Lactoferrin (17-41) acetate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as Lactoferricin B acetate, is a cationic antimicrobial peptide derived from the N-terminal region of bovine lactoferrin. Its biological activity, which includes antimicrobial and anti-tumor properties, is critically dependent on its structural integrity. Degradation through hydrolysis, oxidation, or enzymatic action can lead to a loss of function, resulting in inaccurate and irreproducible experimental outcomes.
Q2: What are the primary pathways of this compound degradation?
The main degradation pathways for this compound include:
-
Enzymatic Degradation: Susceptibility to cleavage by proteases, such as pepsin and trypsin, which may be present in cell culture media or biological samples.
-
Hydrolysis: Chemical breakdown of peptide bonds, which is often catalyzed by acidic or basic conditions. The peptide bond is generally most stable at a pH of 4-6.
-
Oxidation: The methionine (Met) and tryptophan (Trp) residues in the Lactoferrin (17-41) sequence are susceptible to oxidation, which can be initiated by exposure to air, light, or certain metal ions.
-
Aggregation/Precipitation: Peptides can aggregate and precipitate out of solution, especially at high concentrations, near their isoelectric point (pI), or due to improper storage, leading to a loss of active compound.
Q3: How should I prepare stock solutions of this compound?
For optimal stability, dissolve lyophilized this compound in a sterile, high-purity solvent. Water and DMSO are common solvents.[1] If using water, it is recommended to filter-sterilize the stock solution through a 0.22 μm filter before use.[1] To aid dissolution, gentle warming and sonication can be applied.[1] For peptides prone to oxidation, using deoxygenated buffers is a good practice.
Q4: What are the recommended storage conditions for this compound?
Proper storage is critical to prevent degradation.
-
Lyophilized Powder: Store at -20°C or -80°C, protected from moisture and light.[1]
-
Stock Solutions: For long-term storage, prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guides
Issue 1: Loss of Peptide Activity or Inconsistent Results
If you observe a decline in the expected biological activity of your this compound or see high variability between experiments, it is likely due to peptide degradation.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Enzymatic Degradation | If your experimental system contains proteases (e.g., cell culture with serum, tissue homogenates), consider adding a broad-spectrum protease inhibitor cocktail. Ensure the inhibitors are compatible with your assay. |
| Chemical Degradation (Hydrolysis/Oxidation) | Optimize the pH of your experimental buffer to be within the 4-6 range to minimize hydrolysis. For oxidation-sensitive peptides, prepare solutions in deoxygenated buffers and store under an inert gas like argon or nitrogen. |
| Improper Storage | Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Ensure storage at or below -20°C and protect from light. |
| Adsorption to Surfaces | Peptides can adsorb to plastic or glass surfaces. Consider using low-protein-binding microplates and pipette tips. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffers can also help, but check for compatibility with your experiment. |
Issue 2: Peptide Precipitation or Aggregation
The appearance of visible precipitates or cloudiness in your peptide solution indicates that the peptide is coming out of solution, which will significantly impact the effective concentration.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| pH is near the Isoelectric Point (pI) | The pI of Lactoferricin B is high (around 11.84).[2] Ensure your buffer pH is at least 2 units away from the pI. For this cationic peptide, a neutral to slightly acidic pH is generally suitable. |
| High Peptide Concentration | Attempt to dissolve the peptide at a lower concentration. It is easier to dilute a stock solution than to redissolve a precipitate. |
| Inappropriate Solvent | If the peptide is not fully dissolving in an aqueous buffer, a small amount of an organic solvent like DMSO can be added to the stock solution before further dilution in your experimental buffer. Always check the tolerance of your experimental system to the organic solvent. |
| Temperature Fluctuations | Maintain consistent storage temperatures. Avoid leaving peptide solutions at room temperature for extended periods. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol provides a framework for determining the stability of this compound under specific experimental conditions (e.g., different pH, temperature, or in the presence of enzymes).
Materials:
-
This compound
-
High-purity water and acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Buffers of desired pH (e.g., phosphate, acetate)
-
HPLC system with a C18 or C4 reverse-phase column and UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water with 0.1% TFA).
-
Incubation Conditions: Dilute the stock solution to the final experimental concentration in different buffers (e.g., pH 4, 7, 9) or under different temperature conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition. Immediately quench any enzymatic reactions if present (e.g., by adding a strong acid like TFA or by rapid freezing). Store samples at -80°C until analysis.
-
RP-HPLC Analysis:
-
Set up the HPLC system with a C18 or C4 column.
-
Use a mobile phase system, for example:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Run a linear gradient (e.g., 5% to 65% B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from the time 0 sample.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the peak area at time 0.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing peptide stability.
Caption: Factors influencing peptide degradation.
References
Technical Support Center: Controlling Endotoxin in Lactoferrin (17-41) Acetate Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling endotoxin contamination in Lactoferrin (17-41) acetate samples.
Frequently Asked Questions (FAQs)
Q1: What is endotoxin and why is it a concern for this compound samples?
A1: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[1][2][3] They are common contaminants in laboratory settings and can be introduced through water, air, reagents, and labware.[2] For researchers working with this compound, a peptide with antimicrobial and antitumor activities, endotoxin contamination is a critical issue.[4][5] Endotoxins can elicit strong immune responses, leading to inflammation, fever, and even septic shock in vivo.[1][3][6] In vitro, they can cause variable and misleading experimental results by stimulating the release of tissue factors and affecting cell signaling pathways.[2][3][7]
Q2: What are the common sources of endotoxin contamination in a laboratory setting?
A2: Endotoxin contamination can arise from various sources within a laboratory. Key sources include:
-
Water: Non-pyrogen-free water is a major source of endotoxins.
-
Reagents and Media: Cell culture media, serum (especially fetal bovine serum), and other biological reagents can harbor endotoxins.[2]
-
Plasticware and Glassware: Reusable glassware and disposable plasticware can be contaminated if not properly depyrogenated.[2]
-
Personnel: Bacteria present on skin and in saliva can be introduced into samples through improper handling.
-
Air: Airborne bacteria can also contribute to contamination.[2]
Q3: How can I detect endotoxin levels in my this compound samples?
A3: The most widely used method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) assay.[2][8] This test utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab, which clots in the presence of endotoxin.[1][8] There are several variations of the LAL assay:
-
Gel-Clot Method: A qualitative or semi-quantitative test where the formation of a solid gel indicates the presence of endotoxin.[9][10]
-
Turbidimetric Method: A quantitative assay that measures the increase in turbidity as the clot forms.[10]
-
Chromogenic Method: A quantitative assay where the enzymatic reaction caused by endotoxin cleaves a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.[6][8]
Q4: What are the acceptable endotoxin limits for my experiments?
A4: Acceptable endotoxin limits depend on the application. The limits are typically expressed in Endotoxin Units (EU) per milliliter (EU/mL) or per milligram of product (EU/mg). The threshold for pyrogenic response in humans is approximately 5 EU/kg.[11][12] For preclinical animal studies, specific limits are derived based on this threshold.[12] A quick reference chart for endotoxin limits for various animal models is available.[12] For in vivo work in mice, a commonly accepted threshold is <0.1 EU/µg of protein.[13] For intrathecal injections, the limit is much stricter at 0.2 EU/kg.[10][11]
Troubleshooting Guides
Problem: High endotoxin levels detected in the final this compound product.
| Possible Cause | Troubleshooting Step |
| Contaminated Starting Material | Test the raw lactoferrin for endotoxin levels before processing. |
| Contaminated Reagents or Buffers | Use only pyrogen-free water and reagents. Test all buffers and solutions for endotoxin contamination. |
| Improper Labware Handling | Use certified pyrogen-free disposable plasticware. For glassware, depyrogenate by dry heat (e.g., 250°C for at least 30 minutes). |
| Ineffective Endotoxin Removal | Optimize the endotoxin removal protocol. Consider a multi-step approach combining methods like affinity chromatography and ultrafiltration. A patented method for lactoferrin involves flocculation followed by membrane separation and affinity chromatography, which can achieve a removal rate of 99.99%.[14][15] |
Problem: Inconsistent or unreliable results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Low-level Endotoxin Contamination | Even low levels of endotoxin can affect sensitive cell lines.[3] Quantify endotoxin levels using a sensitive LAL assay (e.g., chromogenic) with a detection limit as low as 0.01 EU/mL.[1] |
| Interference with the Assay | Lactoferrin itself can bind to LPS, which may interfere with some assays.[16][17] Perform a product inhibition/enhancement test to ensure the sample is not interfering with the LAL assay.[9] |
Quantitative Data Summary
Table 1: Endotoxin Removal Efficiency of Different Methods
| Method | Removal Efficiency | Reference |
| Phase Separation (Triton X-114) | 45-99% | [18] |
| Ultrafiltration | 28.9-99.8% | [18][19] |
| Adsorption (Activated Carbon) | 93.5% | [18] |
| Flocculation + Membrane Separation (for Lactoferrin) | 96.51-99.33% | [14] |
| Flocculation + Membrane Separation + Affinity Chromatography (for Lactoferrin) | 99.99% | [14][15] |
Table 2: Common Endotoxin Limits
| Application | Endotoxin Limit | Reference |
| Human Intravenous/Intramuscular | 5 EU/kg | [11][12] |
| Human Intrathecal | 0.2 EU/kg | [10][11] |
| Water for Injection | 0.25 EU/mL | [11] |
| In vivo mouse studies | <0.1 EU/µg protein | [13] |
Experimental Protocols
Protocol 1: Endotoxin Detection using the Gel-Clot LAL Assay
This protocol provides a general procedure for the qualitative or semi-quantitative detection of endotoxin.
Materials:
-
LAL Reagent (Gel-Clot)
-
Control Standard Endotoxin (CSE)
-
LAL Reagent Water (LRW)
-
Depyrogenated glass test tubes (10 x 75 mm) and pipettes
-
Heating block or water bath at 37°C ± 1°C
-
Vortex mixer
Procedure:
-
Reconstitution: Reconstitute the LAL reagent and CSE with LRW according to the manufacturer's instructions.
-
Standard Curve: Prepare a series of two-fold dilutions of the CSE in LRW to bracket the labeled lysate sensitivity (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity in EU/mL).
-
Sample Preparation: Dilute the this compound sample with LRW. A dilution series may be necessary.
-
Assay:
-
Pipette 0.1 mL of each standard, sample dilution, and a negative control (LRW) into separate reaction tubes.
-
Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration.
-
Gently mix and place the tubes in the 37°C bath.
-
-
Incubation: Incubate undisturbed for 60 minutes.
-
Reading Results: Carefully invert each tube 180°. A positive result is the formation of a solid gel that remains intact. A negative result is the absence of a solid gel.[9]
-
Interpretation: The endotoxin concentration in the sample is calculated by multiplying the lysate sensitivity by the highest dilution factor of the sample that gives a positive result.
Protocol 2: Two-Step Endotoxin Removal from Lactoferrin Samples
This protocol is based on a patented method for endotoxin removal from lactoferrin products.[14][15]
Step 1: Flocculation and Membrane Separation
-
Dissolution: Dissolve the this compound sample in a lactoferrin aqueous solution.
-
Flocculation: Add a flocculant (e.g., a combination of salts like magnesium chloride and sodium chloride, and a colloid like gellan gum or pectin) to the solution to induce the formation of high molecular weight endotoxin polymers and aggregates.[15]
-
Incubation: Allow the solution to stand for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 10-25°C) to allow for complete aggregate formation.[15]
-
Membrane Separation: Use microfiltration or ultrafiltration with an appropriate molecular weight cutoff (e.g., 0.1–1.4 µm for microfiltration or a high molecular weight cutoff for ultrafiltration) to separate the endotoxin aggregates from the lactoferrin solution.[14][15]
Step 2: Affinity Chromatography
-
Column Preparation: Use an affinity chromatography resin with high affinity for endotoxin, such as polylysine affinity resin.[14]
-
Sample Loading: Adjust the pH and conductivity of the lactoferrin solution from Step 1 and load it onto the equilibrated chromatography column.
-
Elution: The lactoferrin, which has a weaker affinity for the resin, will pass through the column while the endotoxin remains bound.
-
Regeneration: Regenerate the column according to the manufacturer's instructions to remove the bound endotoxin.
Visualizations
Caption: Workflow for Endotoxin Detection using the LAL Gel-Clot Assay.
Caption: Two-Step Endotoxin Removal Process for Lactoferrin Samples.
References
- 1. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Common lab sources of Endotoxin and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
- 3. listlabs.com [listlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Medchemexpress LLC HY-P1791B 5mg , Lactoferrin (17-41) (acetate) CAS: Purity:>98%, | Fisher Scientific [fishersci.com]
- 6. iajpr.com [iajpr.com]
- 7. abbiosciences.com [abbiosciences.com]
- 8. Limulus Amebocyte Lysate Test Using Chromogenic Methods Of Endotoxin Detection [bioprocessonline.com]
- 9. lonzabio.jp [lonzabio.jp]
- 10. How to Calculate Endotoxin Limits [basciences.com]
- 11. Bacterial Endotoxins/Pyrogens | FDA [fda.gov]
- 12. Endotoxin limits in formulations for preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN103467597A - Method for removing endotoxin in lactoferrin product - Google Patents [patents.google.com]
- 15. Method for removing endotoxin in lactoferrin product - Eureka | Patsnap [eureka.patsnap.com]
- 16. Lactoferrin Inhibits the Endotoxin Interaction with CD14 by Competition with the Lipopolysaccharide-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neutralization of Endotoxin In Vitro and In Vivo by a Human Lactoferrin-Derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endotoxin Removal Methods, Steps, and More | Sino Biological [sinobiological.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: The Influence of pH on Lactoferrin (17-41) Acetate's Antimicrobial Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the antimicrobial activity of Lactoferrin (17-41) acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general antimicrobial activity?
A1: this compound is the acetate salt of a synthetic peptide corresponding to amino acid residues 17-41 of bovine lactoferrin. This peptide, also known as Lactoferricin B, exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, viruses, protozoa, and fungi.[1] Its mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes.
Q2: How does pH generally affect the antimicrobial activity of lactoferrin and its derivatives?
A2: The antimicrobial activity of lactoferrin and its derived peptides is known to be influenced by pH. While the parent lactoferrin protein often shows enhanced activity at slightly acidic pH (around 5.0-6.0), the activity of its peptide fragment, Lactoferricin B (17-41), can vary. Some studies suggest that Lactoferricin B is most effective under slightly alkaline conditions (pH 7.5) against certain bacteria like E. coli O111[2]. Conversely, other reports indicate that the bactericidal activity of Lactoferricin B can be inhibited at acidic pH[3]. This highlights the importance of optimizing pH for the specific microorganism and experimental conditions.
Q3: Does the acetate salt form of Lactoferrin (17-41) influence its activity at different pH levels?
A3: The acetate counter-ion may influence the peptide's solubility and stability in solution, which can in turn affect its antimicrobial activity at different pH values. Acetate itself can have minor antibacterial properties, but its primary impact in this context is likely through its effect on the formulation's pH and the peptide's charge and conformation. The net charge of the peptide, which is crucial for its initial interaction with the negatively charged bacterial membrane, is directly influenced by the pH of the medium.
Q4: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
| Possible Cause | Troubleshooting Step |
| Inaccurate pH of the medium | Verify the final pH of the assay medium after all components, including the peptide solution, have been added. Use a calibrated pH meter. Ensure the buffering capacity of the medium is sufficient to maintain a stable pH throughout the incubation period. |
| Peptide instability or precipitation | Visually inspect the wells for any signs of precipitation after adding the peptide stock solution to the medium. Test the solubility of this compound at the desired pH and concentration before starting the MIC assay. Prepare fresh stock solutions for each experiment. |
| Inconsistent inoculum preparation | Standardize the bacterial inoculum density using a spectrophotometer (e.g., to an OD600 of 0.5) and then diluting to the final required concentration. Ensure the bacterial culture is in the logarithmic growth phase. |
| Interaction with assay components | Components of the culture medium (e.g., divalent cations like Mg2+ and Ca2+) can reduce the effectiveness of the peptide[2]. Consider using a minimal medium or a medium with a defined low salt concentration for initial screenings. |
| Contamination | Use aseptic techniques throughout the procedure. Include a sterility control (medium only) and a growth control (medium with inoculum, no peptide) in every assay. |
Issue 2: No Antimicrobial Activity Observed
| Possible Cause | Troubleshooting Step |
| Sub-optimal pH for activity | Test a range of pH values (e.g., 5.5, 6.5, 7.5) to determine the optimal pH for antimicrobial activity against your target organism. The peptide's effectiveness can be highly pH-dependent[2][3]. |
| Peptide degradation | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| High inoculum density | A high concentration of bacteria can overwhelm the antimicrobial effect of the peptide. Ensure the inoculum size is within the recommended range for MIC assays (typically around 5 x 10^5 CFU/mL). |
| Intrinsic resistance of the microorganism | Some bacterial species or strains are naturally resistant to certain antimicrobial peptides[2]. Verify the activity of your peptide against a known susceptible control strain (e.g., E. coli ATCC 25922). |
Quantitative Data Summary
The following table summarizes available data on the antimicrobial activity of Lactoferricin B. It is important to note that the specific salt form (acetate) is not always mentioned in the literature, and data across a systematic pH range is limited.
| Microorganism | Strain | MIC (µg/mL) | pH | Reference |
| Escherichia coli | ATCC 25922 | 30 | Not Specified | [1] |
| Escherichia coli | O111 | Variable (0.3-150) | 5.5 - 7.5 | [2] |
| Salmonella enteritidis | Not Specified | Variable (0.3-150) | Not Specified | [2] |
| Klebsiella pneumoniae | Not Specified | Variable (0.3-150) | Not Specified | [2] |
| Pseudomonas aeruginosa | Not Specified | Variable (0.3-150) | Not Specified | [2] |
| Staphylococcus aureus | Not Specified | Variable (0.3-150) | Not Specified | [2] |
Note: The wide range of MIC values reported highlights the significant influence of experimental conditions, including the specific strain and culture medium used[2]. Researchers are strongly encouraged to determine the MIC of this compound under their own experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with Varying pH
This protocol outlines the broth microdilution method to determine the MIC of this compound at different pH values.
Materials:
-
This compound
-
Sterile, deionized water or appropriate solvent for stock solution
-
Target microorganism
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile buffers to adjust pH (e.g., phosphate buffer for pH 6.0-8.0, acetate buffer for pH 4.0-5.5)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Calibrated pH meter
Procedure:
-
Preparation of Peptide Stock Solution: Dissolve this compound in a sterile solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Preparation of pH-Adjusted Media: Prepare the growth medium and adjust the pH to the desired values (e.g., 5.5, 6.5, 7.5) using the appropriate sterile buffers. Verify the final pH with a calibrated pH meter.
-
Preparation of Bacterial Inoculum:
-
Culture the target microorganism overnight in the appropriate growth medium.
-
Dilute the overnight culture in fresh, pH-adjusted medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension to the final desired concentration for the assay (typically 5 x 10^5 CFU/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate pH-adjusted medium to all wells of a 96-well plate.
-
Add 100 µL of the peptide stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
The last well in each row should contain only medium and will serve as a growth control. A separate well with medium only will be the sterility control.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of antimicrobial action for Lactoferrin (17-41).
References
Validation & Comparative
A Comparative Guide to Mass Spectrometry for the Sequence Verification of Lactoferrin (17-41) Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry techniques for the sequence verification of the synthetic peptide Lactoferrin (17-41) acetate. Lactoferrin (17-41), also known as Lactoferricin B, is a 25-amino acid peptide derived from bovine lactoferrin with the sequence FKCRRWQWRMKKLGAPSITCVRRAF. Accurate sequence verification is a critical step in the quality control and development of this therapeutic peptide. This document outlines the performance of common mass spectrometry platforms, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analytical method for their needs.
Performance Comparison of Mass Spectrometry Techniques
The two primary mass spectrometry techniques for peptide sequence analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific experimental goals, sample complexity, and desired level of detail.[1]
| Parameter | MALDI-TOF | LC-MS/MS (e.g., ESI-Q-TOF, Orbitrap) | Key Considerations for Lactoferrin (17-41) |
| Primary Application | Peptide Mass Fingerprinting (PMF), Molecular Weight Determination | De Novo Sequencing, Sequence Confirmation, Post-Translational Modification (PTM) Analysis | LC-MS/MS is superior for definitive sequence verification due to its fragmentation capabilities.[2][3] |
| Mass Accuracy | Good (typically < 50 ppm with internal calibration)[4] | Excellent (typically < 5 ppm) | High mass accuracy from LC-MS/MS is crucial for confident identification of the peptide and any potential impurities or modifications.[5] |
| Sequence Coverage | Indirectly inferred from peptide masses | High (often approaching 100% for synthetic peptides) | LC-MS/MS provides direct sequence information through fragmentation, ensuring complete verification of the Lactoferrin (17-41) sequence.[4] |
| Sensitivity | Moderate | High | LC-MS/MS, especially when coupled with nano-LC, offers superior sensitivity for detecting low-abundance species.[2] |
| Throughput | High (minutes per sample)[2] | Lower (tens of minutes to hours per sample)[2] | For high-throughput screening of multiple synthesis batches, MALDI-TOF can be a rapid initial check of molecular weight. |
| Sample Complexity | Best for simpler mixtures | Ideal for complex mixtures | LC separation in LC-MS/MS is effective at resolving Lactoferrin (17-41) from synthesis-related impurities.[1] |
| Instrumentation Cost | Generally lower | Generally higher | The required level of analytical detail and confidence should guide the investment in instrumentation. |
| Data Analysis | Simpler, based on mass matching | More complex, involving fragmentation spectra interpretation | Specialized software is typically required for analyzing LC-MS/MS data to confirm the peptide sequence. |
Experimental Protocols
The following protocols provide a generalized workflow for the sequence verification of this compound using mass spectrometry.
Sample Preparation
-
Reconstitution: Dissolve the this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.
-
Enzymatic Digestion (Optional but Recommended for Confirmation):
-
To further confirm the sequence, especially in the presence of potential modifications, the peptide can be subjected to enzymatic digestion. Trypsin is a common choice, cleaving at the C-terminal side of lysine (K) and arginine (R) residues.
-
Digestion Protocol:
-
-
Desalting: Prior to MS analysis, especially for MALDI-TOF, it is crucial to desalt the peptide solution using a C18 ZipTip or equivalent solid-phase extraction method to remove salts that can interfere with ionization.[4]
MALDI-TOF Mass Spectrometry
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Spotting: Mix the desalted peptide solution with the matrix solution at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals.
-
Data Acquisition:
-
Analyze the sample in a MALDI-TOF mass spectrometer in reflectron mode for higher mass accuracy.
-
Acquire a mass spectrum over a mass range that includes the expected monoisotopic mass of Lactoferrin (17-41) (approximately 3125.7 Da).
-
-
Data Analysis: Compare the observed monoisotopic mass with the theoretical mass of the peptide. For digested samples, compare the observed peptide masses with the theoretical masses of the tryptic fragments.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Separation:
-
Inject the peptide solution onto a reverse-phase C18 column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration (e.g., 5-60% acetonitrile in 0.1% formic acid) over a suitable time frame (e.g., 30-60 minutes).[8]
-
-
Mass Spectrometry (MS) and Tandem MS (MS/MS) Acquisition:
-
The eluent from the LC is introduced into the mass spectrometer (e.g., an ESI-Q-TOF or Orbitrap instrument).
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode.
-
A full MS scan is performed to detect the precursor ions of the peptide.
-
The most intense precursor ions are selected for fragmentation (e.g., using collision-induced dissociation - CID).[3]
-
MS/MS spectra of the fragment ions are acquired.
-
-
Data Analysis:
-
The MS/MS spectra are analyzed to determine the amino acid sequence of the peptide.
-
This can be done manually or using specialized software that matches the experimental fragmentation pattern (b- and y-ions) to the theoretical fragmentation pattern of the expected Lactoferrin (17-41) sequence.[3]
-
Visualizations
Caption: Experimental workflow for mass spectrometry analysis of Lactoferrin (17-41).
Caption: Logical diagram for sequence verification using tandem mass spectrometry.
References
- 1. Mass Spectrometry in Proteomics: MALDI-TOF vs. LC-MS/MS [synapse.patsnap.com]
- 2. prottech.com [prottech.com]
- 3. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. Identification of 2D-gel proteins: a comparison of MALDI/TOF peptide mass mapping to mu LC-ESI tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal calibrants allow high accuracy peptide matching between MALDI imaging MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of bovine lactoferrin in dairy products by ultra-high performance liquid chromatography-tandem mass spectrometry based on tryptic signature peptides employing an isotope-labeled winged peptide as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qyaobio.com [qyaobio.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Secondary Structure of Lactoferrin (17-41) Acetate via Circular Dichroism Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the secondary structure of Lactoferrin (17-41) acetate, also known as Lactoferricin B (LfcinB), under various environmental conditions, as determined by circular dichroism (CD) spectroscopy. The data presented herein offers insights into the conformational flexibility of this potent antimicrobial peptide, which is crucial for its biological function.
Lactoferrin (17-41) is a 25-residue cationic peptide derived from the N-terminal region of bovine lactoferrin.[1][2] It exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antiviral, antifungal, and antitumor properties.[3] The mechanism of action is often associated with its ability to interact with and disrupt microbial cell membranes. This interaction is highly dependent on the peptide's secondary structure, which can be influenced by the surrounding environment.
Comparative Analysis of Secondary Structure
Circular dichroism spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution.[4] By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides valuable insights into the conformational properties of these biomolecules.[4] The far-UV CD spectrum (typically 190-250 nm) is characteristic of the peptide backbone conformation.
The secondary structure of this compound is highly adaptable, shifting its conformation in response to changes in the polarity and ionic strength of its environment. This plasticity is believed to be a key factor in its ability to interact with diverse biological membranes.
Quantitative Secondary Structure Analysis
The following table summarizes the secondary structure content of bovine Lactoferricin (bLfcin), the non-acetylated form of this compound, and its derivatives in different solvent systems designed to mimic aqueous and membrane-like environments. The data is derived from studies analyzing CD spectra using deconvolution algorithms.
A study on bovine lactoferricin (Lfcin) and two derivatives—one with a disulfide bond (Lfcin DB) and a mutated version unable to form this bond (Lfcin C36G)—revealed significant conformational changes in different environments.[1][5][6] In an aqueous solution, all three peptides predominantly adopted a random coil structure.[1] However, in the presence of SDS, which mimics a negatively charged bacterial membrane, a notable increase in ordered structures was observed.[1][5][6]
| Peptide | Environment | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Random Coil (%) |
| bLfcin | H₂O | 15.8 | 31.3 | 21.6 | 31.3 |
| PBS | 16.7 | 31.8 | 20.9 | 30.6 | |
| PBS + 0.56 mM SDS | 19.3 | 32.7 | 20.3 | 27.7 | |
| PBS + 8.33 mM SDS | 20.1 | 35.1 | 19.8 | 25.0 | |
| bLfcin DB | H₂O | 16.1 | 32.5 | 22.8 | 28.6 |
| PBS | 16.5 | 32.1 | 21.0 | 30.4 | |
| PBS + 0.56 mM SDS | 18.9 | 33.1 | 20.5 | 27.5 | |
| PBS + 8.33 mM SDS | 20.5 | 34.8 | 19.7 | 25.0 | |
| bLfcin C36G | H₂O | 15.9 | 31.5 | 21.4 | 31.2 |
| PBS | 16.8 | 31.6 | 21.1 | 30.5 | |
| PBS + 0.56 mM SDS | 17.2 | 32.4 | 20.8 | 29.6 | |
| PBS + 8.33 mM SDS | 17.9 | 33.2 | 20.4 | 28.5 |
Data adapted from studies on bovine lactoferricin. bLfcin corresponds to Lactoferrin (17-41). "DB" indicates the presence of a disulfide bond, while "C36G" is a mutant that cannot form this bond. H₂O provides an aqueous environment, PBS is a buffered saline solution, and SDS (sodium dodecyl sulfate) is used to mimic a membrane environment.
These findings suggest that the interaction of Lactoferrin (17-41) with bacterial membranes induces a conformational change towards a more structured state, which is likely crucial for its antimicrobial activity. The presence of the intramolecular disulfide bond in the native peptide appears to slightly favor a more structured conformation even in an aqueous environment.
Experimental Protocols
The following is a generalized protocol for acquiring and analyzing CD spectra of peptides like this compound to determine secondary structure.
Sample Preparation
-
Peptide Purity: Ensure the peptide is of high purity (≥95%) to avoid interference from contaminants.
-
Solvent Selection: The choice of solvent is critical. For baseline measurements, a simple aqueous buffer like 10 mM sodium phosphate at a neutral pH is often used. To mimic membrane environments, membrane-mimetic solvents such as trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (SDS) are employed.
-
Peptide Concentration: The peptide concentration should be carefully determined, typically in the range of 0.1 to 0.2 mg/mL. Accurate concentration is essential for calculating molar ellipticity.
-
Buffer Preparation: Prepare a buffer blank with the exact same composition as the peptide solution, excluding the peptide.
CD Spectrometer Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectropolarimeter with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.
-
Cuvette: Use a quartz cuvette with a short path length, typically 0.1 cm, for far-UV CD measurements.
-
Instrument Parameters:
-
Wavelength Range: 190 to 260 nm for secondary structure analysis.
-
Scanning Speed: A typical speed is 50 nm/min.
-
Bandwidth: Usually set to 1.0 nm.
-
Response Time: A setting of 1 or 2 seconds is common.
-
Accumulations: Acquire 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Collection:
-
Record a baseline spectrum of the buffer blank.
-
Rinse the cuvette thoroughly and then measure the spectrum of the peptide sample using the same instrument settings.
-
Data Processing and Analysis
-
Baseline Correction: Subtract the buffer baseline spectrum from the raw peptide spectrum.
-
Conversion to Molar Ellipticity: Convert the measured ellipticity (in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (c * l * 10) where:
-
mdeg is the measured ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids).
-
c is the peptide concentration in mg/mL.
-
l is the path length of the cuvette in cm.
-
-
Secondary Structure Deconvolution: Use deconvolution software (e.g., DichroWeb, CONTINLL, CDSSTR) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the processed CD spectrum.
Visualizing the Workflow and Structural Transitions
To better illustrate the experimental and conceptual frameworks, the following diagrams are provided.
References
- 1. Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure [frontiersin.org]
A Comparative Analysis of Linear vs. Cyclic Lactoferrin (17-41) Acetate Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of linear and cyclic forms of Lactoferrin (17-41) acetate, a potent bioactive peptide derived from bovine lactoferrin. The information presented herein is supported by experimental data to aid in research and development decisions.
I. Quantitative Bioactivity Comparison
The following table summarizes the quantitative data on the antimicrobial and antitumor activities of linear and cyclic this compound, also known as bovine lactoferricin (LfcinB). The cyclic form, constrained by a disulfide bond, generally exhibits enhanced potency, particularly in its antimicrobial effects.
| Biological Activity | Peptide Form | Test System | Key Metric (Unit) | Result | Reference |
| Antimicrobial Activity | Cyclic | E. coli ATCC 25922 | MIC (µg/mL) | 30 | [1] |
| Linear | E. coli ATCC 25922 | MIC (µg/mL) | 90 | [1] | |
| Cyclic | S. aureus ATCC 25923 | MIC (µg/mL) | 30 | [1] | |
| Linear | S. aureus ATCC 25923 | MIC (µg/mL) | 90 | [1] | |
| Antitumor Activity | Cyclic | HT-29 Colon Cancer Cells | Apoptosis Induction | Significant | [2] |
| Linear | HT-29 Colon Cancer Cells | Apoptosis Induction | Significant | [2] | |
| Cyclic | HT-29 Colon Cancer Cells | Cell Viability Reduction | Significant | [2] | |
| Linear | HT-29 Colon Cancer Cells | Cell Viability Reduction | Significant | [2] |
MIC: Minimum Inhibitory Concentration
II. Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are foundational for assessing the bioactivity of peptides like this compound.
A. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.
-
Preparation of Bacterial Inoculum:
-
Select 3-5 colonies of the test bacterium from a fresh agar plate and inoculate into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.[3]
-
-
Preparation of Peptide Solutions:
-
Prepare a stock solution of the linear or cyclic this compound in sterile deionized water or 0.01% acetic acid.
-
Perform serial two-fold dilutions of the peptide stock solution in a 96-well polypropylene microtiter plate to achieve a range of desired concentrations.[4]
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[4]
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the peptide that results in no visible growth of the microorganism.[4]
-
B. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the peptides on the viability and proliferation of cancer cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.[5]
-
-
Peptide Treatment:
-
Prepare serial dilutions of the linear and cyclic this compound in serum-free cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations.
-
Include a vehicle control (medium without peptide).[5]
-
-
MTT Incubation:
-
After the desired incubation period with the peptides (e.g., 24, 48, or 72 hours), add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the peptide concentration to determine the half-maximal inhibitory concentration (IC50).[5]
-
III. Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for comparing the bioactivity of linear and cyclic this compound.
Caption: Experimental workflow for bioactivity comparison.
Caption: p53 signaling pathway activation by Lactoferrin (17-41).
IV. Discussion of Bioactivity Differences
The enhanced antimicrobial activity of the cyclic form of this compound is often attributed to its constrained, amphipathic structure.[6] This conformation is thought to facilitate a stronger interaction with and deeper penetration into the negatively charged bacterial membranes, leading to their disruption.[6]
In the context of antitumor activity, both linear and cyclic forms have demonstrated the ability to induce apoptosis in cancer cells, such as the HT-29 human colorectal cancer cell line.[2] Transcriptome analysis has revealed that both peptide forms can trigger diverse signaling pathways, including the p53 tumor suppressor pathway.[2] The activation of p53, along with the increased expression of downstream targets like p21 and caspase-8, contributes to cell cycle arrest and programmed cell death.[2] While both forms are effective, subtle differences in their interaction with cellular components may lead to differential activation of these pathways.
V. Conclusion
Both linear and cyclic this compound exhibit significant antimicrobial and antitumor properties. However, the available data consistently indicates that the cyclic form possesses superior antimicrobial potency. In terms of antitumor activity, both forms are effective inducers of apoptosis through the activation of key signaling pathways like p53. The choice between the linear and cyclic form for a specific application will depend on the target, desired potency, and manufacturing considerations. Further research is warranted to fully elucidate the nuanced differences in their mechanisms of action and to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Bovine lactoferrin and lactoferricin exert antitumor activities on human colorectal cancer cells (HT-29) by activating various signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Lactoferricin Peptides Across Species
For Researchers, Scientists, and Drug Development Professionals
Lactoferricin, a cationic peptide derived from the N-terminal region of lactoferrin, has garnered significant attention for its broad-spectrum antimicrobial, anticancer, and immunomodulatory activities. While the general functions are conserved, the potency of lactoferricin peptides can vary significantly between species. This guide provides an objective comparison of lactoferricin peptides from different mammalian sources, supported by experimental data, to aid researchers in selecting the most suitable candidates for therapeutic development.
I. Comparative Efficacy of Lactoferricin Peptides
The biological activity of lactoferricin is intrinsically linked to its amino acid composition and structure.[1] Peptides from different species exhibit variations in their amino acid sequences, leading to differences in their net positive charge, hydrophobicity, and amphipathic structure, all of which are crucial for their mechanism of action.[1][2]
Antimicrobial Activity
Bovine lactoferricin (LfcinB) is consistently reported to be the most potent antimicrobial peptide among various species studied.[1][3][4] Its high net positive charge and the presence of key hydrophobic residues contribute to its strong interaction with and disruption of microbial cell membranes.[1] In contrast, human lactoferricin (LfcinH) generally exhibits weaker, often bacteriostatic, activity.[3]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Lactoferricin Peptides
| Organism | Bovine (LfcinB) | Human (LfcinH) | Ovine | Caprine | Murine | Deer |
| Escherichia coli | ~30[1][3] | >100[1][3] | - | - | - | 240[5] |
| Staphylococcus aureus | 1.6 - 6.3[3] | - | - | - | - | - |
| Pseudomonas aeruginosa | 6.3 - 12.5[3] | 128 (hLF 1-11)[6] | - | - | - | - |
| Candida albicans | >12.5[3] | - | - | - | - | - |
| Listeria monocytogenes | 0.3 - 150[7] | - | - | - | - | - |
Note: MIC values can vary depending on the specific strain and experimental conditions. The data presented is a summary from multiple sources.
Anticancer Activity
Similar to its antimicrobial prowess, bovine lactoferricin demonstrates superior cytotoxic activity against a range of cancer cell lines compared to its human counterpart.[8][9][10][11] The anticancer mechanism is multifaceted, involving the disruption of cancer cell membranes and induction of apoptosis.
Table 2: Comparative Anticancer Activity (IC50, µM) of Lactoferricin Peptides
| Cell Line (Cancer Type) | Bovine (LfcinB) | Human (LfcinH) & derivatives |
| Jurkat (Leukemia) | ~40 (causes ~80% cell death)[11] | Inactive (hLF11)[8][11] |
| Breast Cancer Cells | - | - |
| MCF7 (Breast) | - | - |
| ZR-75-1 (Breast) | - | 27.5 µg/mL (Caprine LF)[12] |
| HGC27 (Gastric) | - | - |
| AGS (Gastric) | - | - |
| Caco2 (Colorectal) | - | - |
| LoVo (Colorectal) | - | - |
| HCT116 (Colorectal) | - | - |
Note: Data on direct IC50 comparisons for a wide range of cell lines is limited. LfcinB's broad-spectrum anticancer activity is well-documented, while hLfcin is often reported as less active.[8][9][10][11]
Immunomodulatory Effects
Lactoferricin peptides can modulate the host immune response, a critical aspect of their therapeutic potential.[1] They can influence cytokine production and regulate inflammatory pathways.[13][14] Bovine and human lactoferricins have been shown to suppress inflammatory effects caused by bacteria by inhibiting the classical complement pathway.[1][3] A key mechanism is the binding of lactoferricin to lipopolysaccharide (LPS), a component of Gram-negative bacteria, which can prevent LPS-induced cytokine release.[1]
Table 3: Comparative Immunomodulatory Activities of Lactoferricin Peptides
| Activity | Bovine (LfcinB) | Human (LfcinH) | Mechanism |
| LPS Neutralization | Effective[1] | Effective (residues 28-34)[2] | Binds to LPS, preventing interaction with host cells and subsequent inflammatory cytokine release.[1] |
| Cytokine Modulation | Suppresses LPS-induced IL-6 release.[1] | - | Downregulation of pro-inflammatory cytokine production. |
| Complement Pathway Inhibition | Effective[1][3] | Effective[1][3] | Inhibition of the classical complement pathway. |
| NF-κB Pathway Inhibition | Downregulates IKK-β, p-IκB, and NF-κB (p65) levels.[13][14] | Downregulates IKK-β, p-IκB, and NF-κB (p65) levels.[13][14] | Reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13][14] |
II. Experimental Protocols
Standardized protocols are crucial for the accurate assessment and comparison of peptide efficacy.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB)[15]
-
Sterile 96-well polypropylene microtiter plates[15]
-
Test microorganism
-
Lactoferricin peptide stock solution
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[15]
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate 5 mL of MHB with 3-5 colonies of the test organism.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[15]
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA.[15]
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.
-
Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.
-
Include a growth control (bacteria without peptide) and a sterility control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[16]
-
-
MIC Determination:
-
The MIC is the lowest peptide concentration at which no visible growth of the microorganism is observed.[16]
-
Anticancer Activity Assessment: MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic effects of potential therapeutic agents.[17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Lactoferricin peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO)[19]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.[19]
-
-
Peptide Treatment:
-
MTT Addition:
-
Formazan Solubilization:
-
Remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the peptide that causes a 50% reduction in cell viability.
-
Immunomodulatory Effect Evaluation: Cytokine Release Assay
This assay measures the levels of cytokines released by immune cells in response to a stimulus, providing insight into the immunomodulatory properties of a peptide.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophages)
-
Cell culture medium
-
LPS (lipopolysaccharide) as a pro-inflammatory stimulus
-
Lactoferricin peptide
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)[20]
Procedure:
-
Cell Culture and Stimulation:
-
Culture immune cells in a 24-well plate.
-
Pre-treat the cells with different concentrations of the lactoferricin peptide for a specific duration.
-
Stimulate the cells with LPS.
-
Include appropriate controls (unstimulated cells, LPS-stimulated cells without peptide).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of specific cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.[20]
-
-
Data Analysis:
-
Compare the cytokine levels in the peptide-treated groups to the control groups to determine the effect of the lactoferricin peptide on cytokine release.
-
III. Visualizing Mechanisms and Workflows
Signaling Pathway
Caption: Lactoferricin inhibits LPS-induced inflammation.
Experimental Workflow
References
- 1. Antimicrobial Lactoferrin Peptides: The Hidden Players in the Protective Function of a Multifunctional Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino Acid Sequences of Lactoferrin from Red Deer (Cervus elaphus) Milk and Antimicrobial Activity of Its Derived Peptides Lactoferricin and Lactoferrampin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testing Antimicrobial Properties of Human Lactoferrin-Derived Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial spectrum of lactoferricin B, a potent bactericidal peptide derived from the N-terminal region of bovine lactoferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.vu.nl [research.vu.nl]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer activities of bovine and human lactoferricin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. The immunomodulatory effects of lactoferrin and its derived peptides on NF-κB signaling pathway: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The immunomodulatory effects of lactoferrin and its derived peptides on NF‐κB signaling pathway: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4.12. Assessment of Cancer Cell Anti-Proliferative Activity Using the MTT Cell Viability Assay [bio-protocol.org]
- 19. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Unlocking Antibiotic Potential: The Synergistic Power of Lactoferrin (17-41) Acetate
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising avenue is the use of antimicrobial peptides as adjuncts to conventional antibiotics. This guide provides a comparative analysis of the synergistic effects of Lactoferrin (17-41) acetate, a potent antimicrobial peptide, with traditional antibiotics. Experimental data, detailed methodologies, and mechanistic insights are presented to support the development of next-generation antimicrobial therapies.
Lactoferrin (17-41), also known as Lactoferricin B, is a cationic peptide derived from the N-terminal region of bovine lactoferrin.[1] Its synergistic activity stems from its ability to disrupt bacterial cell membranes, thereby increasing their permeability to other antimicrobial agents.[2][3] This guide will delve into the quantitative evidence of this synergy, the experimental protocols to measure it, and the underlying mechanisms of action.
Quantitative Analysis of Synergism
The synergistic effect of this compound with conventional antibiotics is most effectively quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A summary of these findings against key bacterial pathogens is presented below.
Table 1: Synergistic Activity of Bovine Lactoferricin (B-LFcin) with Ciprofloxacin against Pseudomonas aeruginosa
| P. aeruginosa Isolate | B-LFcin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | B-LFcin FIC | Ciprofloxacin FIC | FIC Index | Interpretation |
| Strain 1 | >128 | 0.25 | 0.25 | 0.5 | 0.75 | Additive |
| Strain 2 (MDR) | >128 | 32 | 0.25 | 0.125 | 0.375 | Synergy |
| Strain 3 | >128 | 0.5 | 0.25 | 0.5 | 0.75 | Additive |
| Strain 4 (MDR) | >128 | 16 | 0.125 | 0.25 | 0.375 | Synergy |
| Strain 5 | >128 | 0.25 | 0.5 | 0.25 | 0.75 | Additive |
| Strain 6 (MDR) | >128 | 64 | 0.25 | 0.125 | 0.375 | Synergy |
| Strain 7 | >128 | 0.5 | 0.25 | 0.5 | 0.75 | Additive |
| Strain 8 | >128 | 0.25 | 0.5 | 0.25 | 0.75 | Additive |
Adapted from a study on clinical ocular isolates.[4] Multidrug-resistant (MDR) strains are indicated.
Table 2: Synergistic Activity of Bovine Lactoferricin (B-LFcin) with Ceftazidime against Pseudomonas aeruginosa
| P. aeruginosa Isolate | B-LFcin MIC (µg/mL) | Ceftazidime MIC (µg/mL) | B-LFcin FIC | Ceftazidime FIC | FIC Index | Interpretation |
| Strain 1 | >128 | 2 | 0.5 | 0.25 | 0.75 | Additive |
| Strain 2 (MDR) | >128 | 128 | 0.25 | 0.25 | 0.5 | Synergy |
| Strain 3 | >128 | 4 | 0.5 | 0.125 | 0.625 | Additive |
| Strain 4 (MDR) | >128 | 64 | 0.25 | 0.25 | 0.5 | Synergy |
| Strain 5 | >128 | 2 | 0.5 | 0.25 | 0.75 | Additive |
| Strain 6 (MDR) | >128 | 256 | 0.25 | 0.25 | 0.5 | Synergy |
| Strain 7 | >128 | 4 | 0.5 | 0.125 | 0.625 | Additive |
| Strain 8 | >128 | 2 | 0.5 | 0.25 | 0.75 | Additive |
Adapted from a study on clinical ocular isolates.[4] Multidrug-resistant (MDR) strains are indicated.
Table 3: Synergistic Activity of Bovine Lactoferricin (B-LFcin) with Ciprofloxacin against Staphylococcus aureus
| S. aureus Isolate | B-LFcin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | B-LFcin FIC | Ciprofloxacin FIC | FIC Index | Interpretation |
| Strain 1 | 64 | 0.25 | 0.25 | 0.25 | 0.5 | Synergy |
| Strain 2 | 64 | 0.5 | 0.5 | 0.5 | 1.0 | Additive |
| Strain 3 | 128 | 0.25 | 0.5 | 0.5 | 1.0 | Additive |
| Strain 4 | 64 | 0.25 | 0.25 | 0.25 | 0.5 | Synergy |
| Strain 5 | 128 | 0.5 | 0.5 | 0.5 | 1.0 | Additive |
Data compiled from studies on ocular isolates.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to determine the synergistic activity of this compound.
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index
This method is used to systematically test a matrix of concentrations of two antimicrobial agents to identify synergistic, additive, indifferent, or antagonistic interactions.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a final concentration of 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (MHII)
-
This compound stock solution
-
Conventional antibiotic stock solution
-
MHII broth
Procedure:
-
Preparation of Plates:
-
Add 50 µL of MHII broth to all wells of a 96-well plate.
-
In the first column, add an additional 50 µL of the antibiotic stock solution at four times the desired final concentration. Perform a two-fold serial dilution of the antibiotic across the rows by transferring 50 µL from each well to the next.
-
In the first row, add an additional 50 µL of the this compound stock solution at four times the desired final concentration. Perform a two-fold serial dilution of the peptide down the columns.
-
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that completely inhibits visible growth.
-
Calculation of FIC Index:
-
FIC of Lactoferrin (17-41) = MIC of Lactoferrin (17-41) in combination / MIC of Lactoferrin (17-41) alone.
-
FIC of Antibiotic = MIC of antibiotic in combination / MIC of antibiotic alone.
-
FIC Index (FICI) = FIC of Lactoferrin (17-41) + FIC of Antibiotic.
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1.0 indicates an additive effect; 1.0 < FICI ≤ 4.0 indicates indifference; and FICI > 4.0 indicates antagonism.[5]
-
Time-Kill Curve Analysis
This dynamic assay provides information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.
Materials:
-
Bacterial culture in logarithmic growth phase, adjusted to a final concentration of 5 x 10^5 CFU/mL in MHII broth.
-
This compound and antibiotic at predetermined concentrations (e.g., MIC, sub-MIC).
-
Sterile broth for serial dilutions.
-
Agar plates for colony counting.
Procedure:
-
Experimental Setup: Prepare flasks containing the bacterial suspension with:
-
No drug (growth control).
-
This compound alone.
-
Antibiotic alone.
-
The combination of this compound and the antibiotic.
-
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL against time.
-
Interpretation: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[6]
Mechanism of Synergistic Action
The primary mechanism by which this compound potentiates the activity of conventional antibiotics is through the disruption of the bacterial cell membrane.
Caption: Mechanism of synergistic action of this compound with antibiotics.
As a cationic peptide, Lactoferrin (17-41) electrostatically interacts with negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[7] This interaction disrupts the integrity of the membrane, creating pores or channels. This increased permeability facilitates the entry of conventional antibiotics that might otherwise be excluded or slowly transported into the bacterial cell.[2] By overcoming this permeability barrier, this compound allows antibiotics to reach their intracellular targets at higher concentrations, leading to a more potent bactericidal effect.
The following diagram illustrates the general workflow for assessing the synergistic potential of this compound with a chosen antibiotic.
Caption: Experimental workflow for evaluating synergistic antimicrobial activity.
References
- 1. Synergistic and additive killing by antimicrobial factors found in human airway surface liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Features Governing the Activity of Lactoferricin-Derived Peptides That Act in Synergy with Antibiotics against Pseudomonas aeruginosa In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bovine lactoferricin exerts antibacterial activity against four Gram-negative pathogenic bacteria by transforming its molecular structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of synergistic activity of bovine lactoferricin with antibiotics in corneal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Diverse Mechanisms of Antimicrobial Activities of Lactoferrins, Lactoferricins, and Other Lactoferrin-Derived Peptides [mdpi.com]
Confirming LPS Neutralization by Lactoferrin (17-41) Acetate: A Comparative Guide to Functional Assays
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammatory responses in mammals.[1][2] Its release during bacterial infection can lead to a systemic inflammatory cascade, septic shock, and potentially fatal consequences.[3][4] Consequently, agents that can neutralize LPS are of significant therapeutic interest.[5][6] Lactoferrin, a naturally occurring iron-binding glycoprotein, and its derived peptides, such as Lactoferrin (17-41) acetate (also known as Lactoferricin B acetate), have demonstrated promising LPS-binding and neutralizing capabilities.[7][8][9] This peptide, corresponding to residues 17-41 of bovine lactoferrin, is known to interact with the lipid A portion of LPS, thereby inhibiting its toxic effects.[7][10]
This guide provides a comparative overview of key functional assays used to validate the LPS-neutralizing activity of this compound. It details the experimental protocols for these assays, presents comparative data, and visualizes the underlying biological pathways and experimental workflows for researchers, scientists, and drug development professionals.
Key Functional Assays for LPS Neutralization
Two primary methods are widely employed to assess the efficacy of LPS-neutralizing agents: the Limulus Amebocyte Lysate (LAL) assay, which directly measures LPS activity, and cell-based cytokine release assays, which quantify the downstream inflammatory response.
Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is a highly sensitive in vitro test that detects the presence of biologically active LPS.[11] It utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which contains a cascade of enzymes that are activated by LPS.[2] This activation leads to a measurable reaction, such as the formation of a gel clot, a change in turbidity, or the development of color from a chromogenic substrate.[2][11][12] When an LPS-neutralizing agent like this compound is pre-incubated with LPS, it binds to the endotoxin and prevents it from activating the LAL cascade, resulting in a reduced or absent signal.
Macrophage-Based TNF-α Release Assay
This cell-based assay measures the biological consequence of LPS exposure. Macrophages, key cells of the innate immune system, recognize LPS primarily through the Toll-like receptor 4 (TLR4) signaling complex.[13][14] This recognition triggers an intracellular signaling cascade, culminating in the activation of transcription factors like NF-κB and the subsequent production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[15][16] The amount of TNF-α released into the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[17][18] A potent LPS-neutralizing agent will sequester LPS, preventing it from activating macrophages and thereby significantly reducing TNF-α secretion.[3]
Performance Comparison of LPS-Neutralizing Agents
The efficacy of LPS neutralization is typically reported as the concentration of the agent required to inhibit the LPS-induced response by 50% (IC₅₀ or ENC₅₀). The table below summarizes available data for lactoferrin-derived peptides in comparison to the well-established LPS-neutralizing antibiotic, Polymyxin B.
| Agent | Assay | LPS Source | LPS Concentration | Neutralization Metric (ENC₅₀/IC₅₀) | Reference |
| LF-33 (human lactoferrin peptide) | TNF-α Release (Human Blood) | E. coli | 10 ng/mL | ~0.01 µM | [3] |
| LF-33 (human lactoferrin peptide) | TNF-α Release (Human Blood) | P. aeruginosa | 10 ng/mL | ~0.1 µM | [3] |
| Polymyxin B | TNF-α Release (Human Blood) | E. coli | 10 ng/mL | ~0.05 µM | [3] |
| Polymyxin B | TNF-α Release (Human Blood) | P. aeruginosa | 10 ng/mL | ~0.05 µM | [3] |
| Lauryl-LF11 (modified bovine lactoferricin peptide) | TNF-α Release (Human MNCs) | LPS Re | Not specified | ~20-60 nM | [8] |
| K₂(AL)₈K₂ (Synthetic Peptide) | TNF-α Release (Macrophages) | LPS | Not specified | 0.5 µM | [19] |
Note: Data for this compound specifically was not found in the format of a direct IC₅₀ value in the initial search. However, LF-33 and modified LF11 peptides are derived from lactoferrin and provide a strong indication of the potency of this peptide family.[3][8] LF-33, on a molar basis, was found to be more potent than Polymyxin B against all tested forms of endotoxin in an LAL assay.[3]
Detailed Experimental Protocols
Protocol: Chromogenic Limulus Amebocyte Lysate (LAL) Assay
This protocol is a generalized procedure for a quantitative chromogenic LAL test.
Materials:
-
LAL Reagent Water (endotoxin-free)
-
Control Standard Endotoxin (CSE)
-
Chromogenic LAL reagent kit (containing lysate and chromogenic substrate)
-
This compound and other test articles
-
Endotoxin-free reaction tubes or 96-well microplate
-
Incubating microplate reader or water bath at 37°C ± 1°C
-
Vortex mixer
Procedure:
-
Reagent Preparation: Reconstitute the CSE and chromogenic LAL reagent according to the manufacturer's instructions using LAL Reagent Water.[20]
-
Standard Curve Preparation: Prepare a series of endotoxin standards by serially diluting the reconstituted CSE with LAL Reagent Water to cover the desired range (e.g., 0.005 to 50 EU/mL).
-
Sample Preparation:
-
Dissolve this compound and other test agents in LAL Reagent Water to desired stock concentrations.
-
Create a series of dilutions for each test agent.
-
For each dilution, mix a defined volume with a known concentration of LPS (e.g., 10 EU/mL) and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for neutralization.
-
-
Assay Procedure:
-
Pipette 100 µL of each standard, control (LPS alone), and sample (LPS + test agent) into separate wells of a microplate or into reaction tubes.[20] Include a negative control of LAL Reagent Water.
-
Add 100 µL of the reconstituted LAL reagent to each well/tube. Mix gently.[20]
-
Place the plate/tubes in an incubating reader or water bath at 37°C.[20]
-
-
Data Acquisition:
-
Kinetic Method: The microplate reader will automatically monitor the change in optical density over time. The time it takes to reach a specific absorbance (the onset time) is inversely proportional to the amount of endotoxin.[12]
-
Endpoint Method: After a fixed incubation time (specified by the manufacturer), add a stop reagent (e.g., acetic acid) to each well. Read the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Analysis: Construct a standard curve by plotting the log of the endotoxin concentration against the log of the onset time or absorbance. Use this curve to determine the residual endotoxin concentration in the samples containing the neutralizing agents. Calculate the percentage of LPS neutralization for each concentration of the test agent.
Protocol: TNF-α Release Assay in RAW 264.7 Macrophages
This protocol describes how to measure the inhibition of LPS-induced TNF-α secretion from a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli
-
This compound and other test articles
-
Sterile 96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well. Allow the cells to adhere and recover overnight in a CO₂ incubator.[21]
-
Preparation of Test Solutions:
-
Prepare a stock solution of LPS (e.g., 1 µg/mL) in sterile PBS or culture medium.
-
Prepare stock solutions and serial dilutions of this compound and other test agents in culture medium.
-
-
LPS Neutralization Step (Pre-incubation):
-
In separate sterile tubes, mix the desired concentration of LPS (e.g., a final concentration of 10-100 ng/mL in the well) with each dilution of the test agent.
-
Incubate the mixtures at 37°C for 30-60 minutes to allow the agent to bind to and neutralize the LPS.
-
-
Cell Stimulation:
-
Carefully remove the old medium from the adhered macrophages.
-
Add 200 µL of the pre-incubated LPS/agent mixtures to the appropriate wells.
-
Include control wells: cells only (negative control), cells + LPS only (positive control), and cells + highest concentration of test agent only (toxicity control).
-
-
Incubation: Incubate the plate for a specified period (typically 4-6 hours) at 37°C in a CO₂ incubator.[18]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell-free supernatant from each well for analysis.
-
TNF-α Quantification (ELISA):
-
Quantify the concentration of TNF-α in each supernatant sample using a commercial ELISA kit, following the manufacturer’s instructions precisely.[17]
-
Briefly, this involves adding the supernatants to an antibody-coated plate, followed by detection antibodies and a substrate to generate a colorimetric signal.
-
-
Analysis: Measure the absorbance using a microplate reader. Calculate the TNF-α concentration for each sample based on a standard curve. Determine the percentage inhibition of TNF-α release for each concentration of the test agent compared to the LPS-only control.
Visualizing the Mechanisms and Workflows
LPS Signaling and Neutralization Pathway
LPS binding to the TLR4/MD-2/CD14 receptor complex on macrophages initiates a signaling cascade that activates the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines like TNF-α.[13][15] this compound neutralizes LPS by binding to it, preventing the initial interaction with this receptor complex.
References
- 1. Silver Lactoferrin as Antimicrobials: Mechanisms of Action and Resistance Assessed by Bacterial Molecular Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 3. Neutralization of Endotoxin In Vitro and In Vivo by a Human Lactoferrin-Derived Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutralizing and cross-reactive antibodies against enterobacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide (LPS)-Binding Synthetic Peptides Derived from Serum Amyloid P Component Neutralize LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Lipopolysaccharide- and Lipoprotein-Induced Inflammation by Antitoxin Peptide Pep19-2.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhancement of endotoxin neutralization by coupling of a C12-alkyl chain to a lactoferricin-derived peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Single-step, chromogenic Limulus amebocyte lysate assay for endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of Nontoxic Peptides for Lipopolysaccharide Neutralization and Sepsis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frederick.cancer.gov [frederick.cancer.gov]
- 21. researchgate.net [researchgate.net]
"Comparative analysis of Lactoferrin (17-41) acetate from different synthesis methods"
For researchers and drug development professionals, the method of synthesis for a bioactive peptide like Lactoferrin (17-41) acetate is a critical consideration that can impact yield, purity, and ultimately, biological activity. This guide provides a comparative analysis of the primary synthesis methods for this compound: solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis (LPPS), and recombinant protein expression.
Overview of Synthesis Methods
Lactoferrin (17-41), also known as Lactoferricin B (LfcinB), is a 25-amino acid cationic peptide derived from the N-terminal region of bovine lactoferrin.[1] It exhibits a broad spectrum of antimicrobial and antitumor activities.[1][2] The acetate salt of this peptide is a common formulation. The choice of synthesis method depends on factors such as the desired scale of production, purity requirements, and cost-effectiveness.
Solid-Phase Peptide Synthesis (SPPS) is a widely used chemical method where the peptide chain is assembled stepwise while one end is attached to an insoluble solid support.[3] This method is known for its efficiency in producing high-purity peptides for research and pharmaceutical applications.[4]
Liquid-Phase Peptide Synthesis (LPPS) is a classical chemical synthesis approach where the peptide chain is elongated in a homogenous solution.[5][6] While it can be more complex in terms of purification at each step, it is a viable option for large-scale production of shorter peptides.[5]
Recombinant Protein Expression utilizes genetically engineered microorganisms, such as the yeast Pichia pastoris, to produce the peptide.[2][7] This biological approach can be cost-effective for large-scale production, though it may present challenges in purification and potential for biological contaminants.[8]
Comparative Data
The following table summarizes the key performance indicators for each synthesis method based on available literature. It is important to note that direct head-to-head comparative studies for this compound are limited, and the data presented is a synthesis of findings from various sources.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Recombinant Protein Expression |
| Purity | Typically high, often >95-98% after purification.[4] | Can achieve high purity, but requires purification after each step which can be complex. | Purity can be lower initially due to host cell proteins and other by-products, requiring extensive purification. Endotoxin removal is a critical step if using bacterial hosts.[8] |
| Yield | Generally good for research-scale quantities (mg to g). Overall yield can be affected by the length and complexity of the peptide. | Can be advantageous for large-scale production of shorter peptides with potentially higher yields compared to SPPS in those scenarios. | Yields are highly dependent on the expression system and optimization. For Lactoferricin B in Pichia pastoris, yields up to 193.9 mg/L have been reported.[2] |
| Cost | Can be cost-effective for research quantities. Reagent and resin costs can be significant for large-scale production. | May be more cost-effective for very large-scale production of short peptides due to lower raw material consumption per unit.[6] | Can be highly cost-effective at large scales due to the use of inexpensive culture media. However, purification costs can be substantial.[8] |
| Biological Activity (Antimicrobial) | Synthetic this compound has a reported Minimum Inhibitory Concentration (MIC) of 30 µg/ml against E. coli ATCC 25922.[1] | The biological activity is expected to be comparable to SPPS-derived peptides if high purity is achieved. | Recombinant Lactoferricin has demonstrated potent antibacterial activity against E. coli, B. subtilis, and S. aureus.[2][7] Direct MIC comparisons with synthetic peptides from the same study are not readily available. |
| Biological Activity (Antitumor) | Synthetic this compound has been shown to induce apoptosis in HT-29 human colorectal cancer cells.[1] | Not specifically reported for this compound, but expected to be similar to other synthesis methods if the final product is pure. | The antitumor activity of recombinant Lactoferrin (17-41) is a known characteristic of the peptide, though specific comparative studies are limited. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the principles of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard approach in SPPS.
-
Resin Preparation: A Rink Amide resin is typically used to obtain a C-terminal amide. The resin is swollen in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF (typically 20%).
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF and then added to the deprotected resin. The reaction is allowed to proceed until completion, which is monitored by a colorimetric test (e.g., ninhydrin test).
-
Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the Lactoferrin (17-41) sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Counterion Exchange (Acetate Form): The purified peptide, often in a TFA salt form, can be converted to the acetate salt by repeated lyophilization from an aqueous acetic acid solution or by ion-exchange chromatography.
-
Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and by analytical RP-HPLC to determine purity.
Recombinant Expression of Lactoferrin (17-41) in Pichia pastoris
This protocol outlines the general steps for producing recombinant Lactoferricin B.
-
Gene Synthesis and Cloning: The DNA sequence encoding the 25 amino acids of Lactoferrin (17-41) is synthesized, often with codon optimization for expression in P. pastoris. The gene is then cloned into an appropriate expression vector, such as one containing the alcohol oxidase 1 (AOX1) promoter for methanol-inducible expression.
-
Transformation: The recombinant plasmid is transformed into a suitable P. pastoris host strain (e.g., X-33).
-
Screening and Selection: Transformants are screened for successful integration of the expression cassette. High-expressing clones are selected for larger-scale culture.
-
Fermentation: The selected clone is grown in a buffered glycerol-complex medium (BMGY) to generate biomass. To induce expression, the cells are then transferred to a buffered methanol-complex medium (BMMY). The culture is maintained for several days with the periodic addition of methanol to sustain expression.
-
Purification: The peptide is typically secreted into the culture medium. The culture supernatant is harvested by centrifugation. The recombinant peptide can be purified from the supernatant using methods such as cation exchange chromatography followed by RP-HPLC.
-
Characterization: The purified recombinant peptide is characterized by SDS-PAGE to estimate its size and purity, and its identity is confirmed by mass spectrometry. The biological activity is then assessed using antimicrobial assays.
Visualizing Workflows and Pathways
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis of Lactoferrin (17-41).
Experimental Workflow for Recombinant Expression
Caption: Workflow for Recombinant Expression of Lactoferrin (17-41).
Signaling Pathway of Lactoferrin (17-41) in Antitumor Activity
Caption: p53 signaling pathway regulated by Lactoferrin (17-41).[1]
Conclusion
Both chemical synthesis and recombinant expression are viable methods for producing this compound. Solid-phase peptide synthesis offers high purity and is well-suited for research-scale production, providing a well-characterized product for biological assays. Recombinant expression, particularly in yeast systems like Pichia pastoris, presents a cost-effective and scalable solution for producing larger quantities of the peptide, although it requires more extensive purification and characterization to ensure the removal of host-cell contaminants. The limited availability of data on liquid-phase peptide synthesis for this specific peptide makes direct comparison challenging, though it remains a potential option for industrial-scale production of this and other short peptides. The choice of synthesis method will ultimately be guided by the specific requirements of the research or drug development program, balancing the need for purity, yield, scale, and cost.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expression and antimicrobial activity of the recombinant bovine lactoferricin in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Biology and Computer-Based Frameworks for Antimicrobial Peptide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating Host Defense Peptides: A Comparative Analysis of Synthetic Peptides and Recombinant Concatemers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lactoferrin (17-41) Acetate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Lactoferrin (17-41) acetate is critical for laboratory safety and compliance. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this antimicrobial and antitumor peptide. The following procedures are based on available safety data sheets and general best practices for laboratory chemical waste.
Immediate Safety and Handling Considerations
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1][2] Ensure good ventilation in the work area.[1] In case of a spill, prevent the substance from entering drains and collect the spillage for proper disposal.[1][3]
Step-by-Step Disposal Protocol
-
Consult Local Regulations : All waste must be handled in accordance with local, state, and federal regulations.[2] These regulations can vary significantly, so it is crucial to be familiar with the specific requirements applicable to your institution and location.
-
Waste Identification and Segregation :
-
Disposal of Unused Product and Contaminated Materials :
-
Preferred Method : The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Contact your institution's environmental health and safety (EHS) office to arrange for pickup by a licensed waste collector.
-
Avoid Environmental Release : this compound is considered toxic or harmful to aquatic life with long-lasting effects.[1] Therefore, do not discharge it into sewer systems or release it into the environment.[1][3]
-
Spill Residues : Any materials used to clean up spills (e.g., absorbent pads) should be collected and disposed of as hazardous or special waste.[1]
-
-
Disposal of Empty Containers :
-
Decontamination : Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Recycling or Disposal : Once decontaminated, containers can be offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[3] For combustible packaging materials, controlled incineration is a possible disposal route.[3]
-
Quantitative Data Summary
There is no specific quantitative data available in the searched safety data sheets regarding disposal limits or concentrations. The primary guidance is qualitative, emphasizing adherence to regulations and prevention of environmental release.
| Parameter | Value |
| Aquatic Toxicity | Toxic to aquatic life; Harmful to aquatic life with long lasting effects.[1] |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration.[3] |
| Sewer Disposal | Prohibited.[3] |
Experimental Protocols
The provided information focuses on safety and disposal rather than experimental use. For protocols related to the antimicrobial and antitumor activities of this compound, refer to relevant scientific literature.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
